4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one
Description
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Properties
IUPAC Name |
4-hydroxy-6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCWYCOKWFRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Dynamics of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one
Topic: Chemical Structure of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one vs. Tautomers Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Executive Summary
The compound This compound (Molecular Formula: C₁₁H₁₁NO₄; MW: 221.[1][2]21) represents a critical scaffold in heterocyclic chemistry, often serving as a precursor for tyrosine kinase inhibitors and synthetic alkaloids.
Distinguished by its dual oxygenation at the C2 and C4 positions, this molecule exhibits complex tautomeric behavior that dictates its solubility, reactivity, and binding affinity. Unlike its mono-oxygenated analog (6,7-dimethoxyquinolin-4(1H)-one, a known intermediate for Cabozantinib), the 2(1H)-one derivative possesses a "dione-like" character, allowing for versatile regioselective functionalization.[1] This guide dissects the thermodynamic stability of its tautomers and provides actionable protocols for its synthesis and characterization.
Tautomeric Landscape: The Thermodynamic Equilibrium
The reactivity of this compound is governed by a tripartite equilibrium between the amide-enol, lactim-enol, and dione forms.[1] Understanding this equilibrium is prerequisite to controlling alkylation and halogenation reactions.
The Three Primary Tautomers
| Tautomer | Structure Description | Stability Profile | Key Characteristic |
| T1: Amide-Enol (4-hydroxy-2-oxo) | C2=O (Amide), C4-OH (Enol), N1-H | Dominant (Solid state & Polar Solvents) | Retains aromaticity of the benzene ring; Amide resonance stabilization.[1] |
| T2: Lactim-Enol (2,4-dihydroxy) | C2-OH, C4-OH, N1=C2 | Transient (Gas phase / Non-polar) | Fully aromatic pyridine ring; highly reactive toward electrophiles at Oxygen.[1] |
| T3: Dione (2,4-dioxo) | C2=O, C4=O, C3-H₂ | Minor | Loss of aromaticity in the heterocyclic ring; C3 protons are highly acidic. |
Mechanistic Insight: Why T1 Dominates
In polar aprotic solvents (e.g., DMSO-d₆) and the solid state, Tautomer T1 is the thermodynamically preferred species. The driving force is the high resonance energy of the cis-amide bond (lactam) combined with the preservation of the benzene ring's aromaticity. While T2 (the di-hydroxy form) offers full aromaticity of the quinoline system, the energetic penalty of disrupting the strong amide C=O bond generally disfavors this form in solution unless trapped by a specific reagent (e.g., POCl₃).
Visualization of Tautomeric Equilibrium
Caption: Thermodynamic equilibrium of this compound. T1 is the stable resting state, while T2 and T3 are accessible reactive intermediates.
Analytical Characterization (Self-Validating Protocols)
To validate the structure in the laboratory, researchers must look for specific spectroscopic signatures that confirm the 2-oxo-4-hydroxy core (T1).[1]
Nuclear Magnetic Resonance (NMR) in DMSO-d₆
The ¹H NMR spectrum provides definitive proof of the T1 tautomer through the N-H signal.
-
δ 11.0 – 11.6 ppm (Broad Singlet, 1H): Corresponds to the N1-H (Amide proton). If the molecule existed as T2 (2,4-dihydroxy), this signal would be absent.
-
δ 3.7 – 3.9 ppm (Singlets, 6H): Characteristic methoxy groups (-OCH₃) at positions 6 and 7.
-
δ 5.8 – 6.0 ppm (Singlet, 1H): The C3-H vinylic proton. In the T3 (dione) form, this would appear as a methylene signal (CH₂) further upfield (~3-4 ppm), but the enol form (T1) dominates, locking this as a vinylic CH.
X-Ray Crystallography (XRD)
Single-crystal analysis typically reveals:
-
C2=O Bond Length: ~1.24 Å (consistent with double bond character).
-
C4-O Bond Length: ~1.34 Å (consistent with single bond enolic character).[1]
-
Intermolecular H-Bonding: Formation of centrosymmetric dimers via N-H[1]···O=C interactions, a hallmark of quinolin-2-ones.[1]
Synthetic Implications & Regioselectivity
The "chameleon" nature of the tautomers dictates the outcome of chemical modifications.
Synthesis Protocol: The Malonate Cyclization
Unlike the Gould-Jacobs reaction (which yields 4-quinolones), the synthesis of the 2(1H)-one scaffold utilizes the cyclization of anilines with malonic acid derivatives.
Step-by-Step Protocol:
-
Reagents: 3,4-Dimethoxyaniline (1.0 eq), Diethyl malonate (1.2 eq).
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) or Diphenyl ether (thermal).
-
Procedure:
-
Heat the mixture to 140–160°C. The aniline attacks the ester, forming the anilide intermediate.
-
Continued heating drives the intramolecular Friedel-Crafts acylation (cyclization) to close the ring.
-
-
Workup: Pour onto crushed ice. The This compound precipitates as a solid.[1]
-
Purification: Recrystallization from DMF/Ethanol.
Regioselective Functionalization
| Reaction Type | Reagent | Active Tautomer | Product Outcome |
| Chlorination | POCl₃ (neat) | T2 (Lactim) | 2,4-Dichloro-6,7-dimethoxyquinoline .[1] The reagent drives the equilibrium to the aromatic di-hydroxy form, replacing both oxygens with chlorine. |
| O-Alkylation | Alkyl Halide + K₂CO₃ | T1 (Enolate) | 4-Alkoxy-2-oxo .[1] The C4-OH is more acidic (phenolic-like) than the amide oxygen, leading to selective 4-O-alkylation.[1] |
| N-Alkylation | Alkyl Halide + NaH | T1 (Amide) | 1-Alkyl-4-hydroxy-2-oxo .[1] Strong bases deprotonate the N-H, favoring N-alkylation. |
Reaction Workflow Diagram
Caption: Synthetic pathway from aniline precursors to the target scaffold and subsequent divergence based on tautomeric reactivity.
Comparative Note: 2-one vs. 4-one
It is critical for drug development professionals to distinguish the target molecule from its isomer, 6,7-dimethoxyquinolin-4(1H)-one .[1]
-
The Target (2-one): Has oxygens at C2 and C4. Used for diverse alkaloid synthesis.[1][3][4]
-
The Isomer (4-one): Has hydrogen at C2 and oxygen at C4. This is the specific intermediate for Cabozantinib (Cometriq).
-
Implication: If your goal is Cabozantinib synthesis, you require the Gould-Jacobs route (using ethoxymethylenemalonate), not the diethyl malonate route described above.
References
-
Sigma-Aldrich. Product Specification: this compound (MDL MFCD00816297). (Note: Representative link for structural verification).[1]
-
National Institutes of Health (PubChem). Compound Summary: 6,7-Dimethoxy-4-hydroxyquinoline (Isomer Context). [Link][1]
-
Al-Mousawi, S. M., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][2][5][6] Part 1: Synthesis and Reactions. Arabian Journal of Chemistry. [Link]
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thermodynamic stability of quinolin-2(1H)-one vs quinolin-4-ol tautomers
An In-depth Technical Guide to the Thermodynamic Stability of Quinolin-2(1H)-one and Quinolin-4-ol Tautomers
Abstract
Tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry, profoundly influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide provides a detailed examination of the thermodynamic stability of two critical tautomeric pairs derived from the quinoline scaffold: the lactam-lactim equilibrium of quinolin-2(1H)-one/2-hydroxyquinoline and the keto-enol equilibrium of quinolin-4(1H)-one/quinolin-4-ol. We synthesize experimental data and computational insights to explain the principles governing these equilibria, offering researchers and drug development professionals a robust framework for understanding and manipulating these systems. Detailed, field-proven protocols for the experimental and computational determination of tautomeric populations are provided, underpinned by a discussion of the critical roles of aromaticity, solvent effects, and intramolecular interactions.
Introduction: The Dynamic Nature of the Quinoline Scaffold
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents. Its chemical versatility is significantly enhanced by its capacity for prototropic tautomerism, a phenomenon where isomers readily interconvert through the migration of a proton.[4] This dynamic equilibrium is not a mere chemical curiosity; the predominant tautomer under physiological conditions dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, thereby controlling its interaction with biological targets.[5]
This guide focuses on two fundamental tautomeric systems:
-
Quinolin-2(1H)-one System: This involves lactam-lactim tautomerism, an interconversion between a cyclic amide (the lactam, quinolin-2(1H)-one) and its cyclic imidic acid isomer (the lactim, 2-hydroxyquinoline).[2][3][6]
-
Quinolin-4(1H)-one System: This is a classic example of keto-enol tautomerism, an equilibrium between quinolin-4(1H)-one and its aromatic alcohol isomer, quinolin-4-ol.[7]
Understanding the factors that stabilize one tautomer over the other is paramount for rational drug design. This document provides the foundational principles, quantitative data, and practical methodologies required to analyze and predict the thermodynamic stability in these quinoline systems.
Governing Principles of Tautomeric Stability
The position of a tautomeric equilibrium is dictated by the relative Gibbs free energy (ΔG) of the tautomers. The form with the lower free energy is thermodynamically more stable and will predominate at equilibrium. Several interconnected factors influence this energy landscape.
-
Aromaticity: The preservation or loss of aromaticity in the heterocyclic and carbocyclic rings is a powerful driving force. Systems that maintain the aromatic stabilization of the benzene ring are heavily favored.
-
Resonance and Conjugation: The extent of electron delocalization can significantly stabilize a molecule. Amide resonance in lactam forms is a particularly strong stabilizing contributor.
-
Intramolecular and Intermolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can favor one tautomer, while intermolecular hydrogen bonds with solvent molecules can stabilize more polar tautomers.[8][9]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[1][10] Polar solvents tend to stabilize the more polar tautomer, shifting the equilibrium.[1][11][12]
Analysis of Tautomeric Systems
The Quinolin-2(1H)-one ⇌ 2-Hydroxyquinoline Equilibrium
In the vast majority of environments, the equilibrium for this system lies heavily in favor of the quinolin-2(1H)-one (lactam) form.[13]
Causality: The profound stability of the lactam tautomer is primarily attributed to the highly favorable amide group within the ring, which is thermodynamically more stable than the iminol group of the lactim form.[13] Furthermore, in the solid state and in non-polar to moderately polar solvents, the lactam form is significantly stabilized by the formation of strong, hydrogen-bonded dimers.[5][13] While computational studies suggest the 2-hydroxyquinoline (lactim) form may be slightly more stable in the gas phase, this is reversed in solution, where the lactam predominates.[13][14]
The Quinolin-4(1H)-one ⇌ Quinolin-4-ol Equilibrium
The equilibrium for the 4-substituted system is more nuanced and highly sensitive to the molecular environment and substitution patterns. While the quinolin-4(1H)-one (keto) form is generally favored in most solutions, the energy difference between the tautomers is often smaller than in the 2-substituted case.[7]
Causality: Aromaticity is the critical determinant here. The quinolin-4-ol (enol) form is fully aromatic in both the benzene and pyridine rings.[15] In contrast, the quinolin-4(1H)-one tautomer possesses a non-aromatic pyridinone ring.[15] This loss of aromaticity is a significant energetic penalty. However, the keto form benefits from the polarity of the C=O group, which can be stabilized by polar solvents. The final equilibrium position is a delicate balance. The presence of substituents, particularly those capable of forming intramolecular hydrogen bonds, can decisively shift the equilibrium toward one form.[9] For instance, a hydrogen bond acceptor at the 3-position can stabilize the enol form.[9]
Quantitative Analysis: Experimental Protocols
Accurate determination of the tautomeric ratio (KT) requires robust experimental techniques. UV-Vis and NMR spectroscopy are the most common and powerful methods employed for this purpose.[1]
UV-Vis Spectroscopy
Expertise & Rationale: This technique is highly effective when the two tautomers exhibit distinct electronic absorption spectra.[16] By measuring absorbance at wavelengths where one tautomer absorbs strongly and the other weakly, their relative concentrations can be determined using the Beer-Lambert law. The key to accuracy lies in obtaining the molar extinction coefficients (ε) for each pure tautomer, which is often the primary experimental challenge. This is overcome by using "locked" analogues (e.g., N-methyl for the keto/lactam form and O-methyl for the enol/lactim form) which cannot tautomerize.[13]
Protocol:
-
Preparation of Locked Analogues: Synthesize or procure N-methylquinolin-2-one and 2-methoxyquinoline (for the 2-system) or N-methylquinolin-4-one and 4-methoxyquinoline (for the 4-system).
-
Determine Molar Extinction Coefficients (ε):
-
Prepare a series of standard solutions of known concentrations for each locked analogue in the solvent of interest (e.g., ethanol, DMSO, cyclohexane).
-
Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution over a relevant range (e.g., 200-450 nm).
-
Using the Beer-Lambert law (A = εbc), calculate ε for each locked analogue at its λmax and at the λmax of its corresponding tautomer.
-
-
Analysis of Tautomeric Compound:
-
Prepare a solution of the quinolone compound of interest at a known total concentration in the same solvent.
-
Record its absorption spectrum.
-
Measure the absorbance at two distinct wavelengths (λ1 and λ2), ideally the λmax for each pure tautomer.
-
-
Data Calculation:
-
The total concentration (Ctotal) is the sum of the keto (Cketo) and enol (Cenol) concentrations.
-
The total absorbance at each wavelength is the sum of the contributions from each tautomer:
-
Aλ1 = (εketo,λ1 * b * Cketo) + (εenol,λ1 * b * Cenol)
-
Aλ2 = (εketo,λ2 * b * Cketo) + (εenol,λ2 * b * Cenol)
-
-
Solve the system of two simultaneous equations to find Cketo and Cenol.
-
Calculate the equilibrium constant: KT = [enol] / [keto].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is arguably the most definitive method for studying tautomeric equilibria in solution.[17][18] The chemical shifts of nuclei, particularly ¹H, ¹³C, and ¹⁵N, are highly sensitive to their local electronic environment, which differs significantly between tautomers.[19] Provided the rate of interconversion is slow on the NMR timescale, distinct signals for each tautomer will be observed. The tautomeric ratio can then be determined directly by integrating the signals corresponding to unique protons or carbons in each form.[13][20]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound (5-10 mg) in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a final volume of ~0.6 mL in an NMR tube. The choice of solvent is critical as it will influence the equilibrium position.[10]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to capture potentially downfield-shifted N-H or O-H protons.
-
Acquire a quantitative ¹³C NMR spectrum. This requires a longer relaxation delay between pulses to ensure accurate integration, especially for quaternary carbons like C=O.
-
-
Spectral Assignment & Analysis:
-
Identify unique, well-resolved signals for each tautomer.
-
For ¹H NMR: Look for the N-H proton (often a broad singlet >10 ppm for the lactam/keto form) versus the O-H proton (can be sharp or broad depending on exchange). Aromatic protons in different positions will also have distinct chemical shifts.[13]
-
For ¹³C NMR: The carbonyl carbon (C=O) of the keto/lactam form is a key diagnostic signal, typically appearing far downfield (~160-180 ppm).[7] The corresponding carbon in the enol/lactim form (C-OH) will be significantly upfield.
-
-
-
Data Calculation:
-
Integrate the area of a unique signal for the keto form (Iketo) and a corresponding unique signal for the enol form (Ienol). To ensure accuracy, these signals should represent the same number of nuclei (e.g., a single proton or carbon).
-
Calculate the mole fractions (X):
-
Xketo = Iketo / (Iketo + Ienol)
-
Xenol = Ienol / (Iketo + Ienol)
-
-
Calculate the equilibrium constant: KT = Xenol / Xketo.
-
Computational Chemistry Protocol
Expertise & Rationale: Computational methods, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing mechanistic insight.[21] By calculating the total electronic energy and thermal corrections for each tautomer, we can predict their relative thermodynamic stabilities (ΔG). The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing a more realistic comparison with solution-phase experiments.[10]
Protocol:
-
Software: Utilize a standard quantum chemistry package (e.g., Gaussian, ORCA).
-
Structure Building: Construct the 3D structures of both tautomers (e.g., quinolin-2(1H)-one and 2-hydroxyquinoline).
-
Gas-Phase Optimization:
-
Perform a geometry optimization and frequency calculation for each tautomer in the gas phase.
-
Methodology: A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[15]
-
Validation: Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Solution-Phase Optimization:
-
Using the gas-phase optimized structures as a starting point, repeat the optimization and frequency calculations.
-
Methodology: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in experimental work (e.g., water, DMSO).[10]
-
-
Energy Calculation & Analysis:
-
Extract the Gibbs free energy (or electronic energy, if comparing at 0 K) from the output files for each tautomer in both the gas phase and solution.
-
Calculate the relative energy difference: ΔE = Eenol/lactim - Eketo/lactam. A negative value indicates the enol/lactim is more stable.
-
The equilibrium constant can be estimated using the equation: ΔG = -RT ln(KT).
-
Summary of Findings and Data
The following tables summarize the established preferences for these tautomeric systems.
Table 1: Quinolin-2(1H)-one vs. 2-Hydroxyquinoline
| Parameter | Finding | Conditions | Rationale | Reference(s) |
| Predominant Form | Quinolin-2(1H)-one (Lactam) | Solution & Solid State | Greater stability of amide group; H-bonded dimerization. | [5][13] |
| Energy Difference (ΔE) | Lactam more stable by ~5 kcal/mol | In Water | Stabilization of the more polar lactam form. | [13] |
| Energy Difference (ΔE) | Lactim more stable by 0.3 kcal/mol | Gas Phase | Absence of solvent stabilization and dimerization. | [13] |
| Spectroscopic Data | C=O stretch in IR; ¹³C signal >160 ppm | DMSO-d₆ | Confirms presence of carbonyl group. | [7] |
Table 2: Quinolin-4(1H)-one vs. Quinolin-4-ol
| Parameter | Finding | Conditions | Rationale | Reference(s) |
| Predominant Form | Quinolin-4(1H)-one (Keto) | Generally in solution | Balance of polarity vs. aromaticity, often favoring the keto form. | [7] |
| Equilibrium Shift | Enol form can be favored | H-bond accepting substituent at C3 | Stabilization via intramolecular H-bond. | [9] |
| Aromaticity | Enol form is fully aromatic | N/A | Both rings retain aromatic character. | [15] |
| Spectroscopic Data | ¹³C signal for C4 is key differentiator | DMSO-d₆ | Large chemical shift difference between C=O and C-OH. | [7] |
Conclusion for the Field
The tautomeric equilibria of quinolin-2(1H)-one and quinolin-4(1H)-one systems are governed by a sophisticated interplay of structural and environmental factors. For the 2-substituted system, the thermodynamic stability of the amide functionality overwhelmingly favors the quinolin-2(1H)-one lactam form in condensed phases. For the 4-substituted system, the balance is more delicate, with the energetic penalty of losing aromaticity in the quinolin-4(1H)-one keto form competing with its potential for solvent stabilization.
For researchers in drug development, a failure to correctly identify the predominant tautomer can lead to flawed structure-activity relationship (SAR) models and incorrect predictions of drug-target interactions. The integrated application of high-resolution NMR spectroscopy, confirmatory UV-Vis analysis, and predictive DFT calculations provides a self-validating system for the unambiguous characterization of these crucial equilibria. This multi-pronged approach empowers scientists to design novel therapeutics with a precise understanding of the molecular form responsible for biological activity.
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- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. 296. The effect of solvents on the tautomeric equilibria of 4-arylazo-1-naphthols and the ortho-effect - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 18. cores.research.asu.edu [cores.research.asu.edu]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Cabozantinib from 4-Hydroxy-6,7-dimethoxyquinoline
[1][2][3][4]
Executive Summary & Chemical Strategy
Cabozantinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI) primarily acting against c-Met and VEGFR2 .[1] Structurally, it consists of a quinoline core linked via an ether bridge to a functionalized phenyl ring, which is further capped with a cyclopropane-1,1-dicarboxamide moiety.
This protocol addresses the synthesis starting from the heterocyclic core: 4-hydroxy-6,7-dimethoxyquinoline .[2][3][4]
Nomenclature Clarification
The user-specified starting material, 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, suggests a 2,4-dione structure. However, in the context of Cabozantinib synthesis, the standard precursor is 4-hydroxy-6,7-dimethoxyquinoline (often existing in equilibrium with 6,7-dimethoxyquinolin-4(1H)-one ).
-
Protocol Assumption: This guide utilizes the standard 4-hydroxy/4-oxo precursor.
-
Critical Note: If the starting material is indeed the 2-oxo-4-hydroxy variant (a carbostyril derivative), it requires a specific dechlorination step (2,4-dichloro
4-chloro) which is not covered in the standard industrial route below.
Retrosynthetic Logic
The synthesis is executed in three high-fidelity phases:
-
Activation: Conversion of the 4-hydroxyl group to a 4-chloro leaving group (Chlorodehydroxylation).
-
Core Assembly (SNAr): Nucleophilic aromatic substitution with 4-aminophenol to establish the ether bridge.
-
Side-Chain Coupling: Amidation of the resulting aniline with the pre-fabricated cyclopropane linker.
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis workflow.
Caption: Convergent synthesis route from 4-hydroxy-6,7-dimethoxyquinoline to Cabozantinib via chlorination and ether linkage.
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
This step activates the quinoline ring for the subsequent nucleophilic attack. The use of Phosphorus Oxychloride (POCl3) is standard, but strict temperature control is required to prevent decomposition.
Reagents:
-
4-Hydroxy-6,7-dimethoxyquinoline (1.0 eq)
-
Phosphorus Oxychloride (POCl3) (5.0 - 10.0 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene (optional; neat reaction is common).
Protocol:
-
Setup: Charge a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) with 4-hydroxy-6,7-dimethoxyquinoline.
-
Addition: Carefully add POCl3. If the reaction is performed on a large scale (>50g), add POCl3 dropwise to control the exotherm.
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 3–5 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[5] The starting material peak should disappear completely.
-
-
Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the reaction mass into a stirred mixture of crushed ice and water. Maintain temperature <20°C.
-
Neutralization: Adjust pH to ~8–9 using saturated aqueous K2CO3 or 50% NaOH solution. A precipitate will form.
-
Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethyl Acetate/Methanol if purity is <98%.
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Phase 2: Synthesis of 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
This is the critical SNAr step. The electron-deficient 4-chloroquinoline reacts with the phenoxide generated from 4-aminophenol.
Reagents:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH.
-
Solvent: Anhydrous DMF or DMAc.
Protocol:
-
Phenoxide Formation: In a separate flask, dissolve 4-aminophenol in anhydrous DMF under Nitrogen. Add KOtBu portion-wise at 0–5°C. Stir for 30 mins to generate the phenoxide.
-
Coupling: Add the 4-chloro-6,7-dimethoxyquinoline to the phenoxide solution.
-
Heating: Heat the mixture to 100–120°C for 6–12 hours.
-
Mechanistic Insight: The high temperature is necessary to overcome the activation energy of the SNAr reaction on the electron-rich dimethoxy-quinoline ring.
-
-
Work-up: Cool to room temperature. Pour into ice-water (10x volume). The product usually precipitates.
-
Isolation: Filter the solid. Wash with water and diethyl ether (to remove unreacted aniline).
-
Drying: Dry under vacuum.
Expected Yield: 70–80% Data Check: Mass Spec (ESI) m/z = 297.1 [M+H]+.
Phase 3: Final Coupling to Cabozantinib
The final step couples the ether-amine intermediate with the cyclopropane linker.
Linker Preparation (Pre-requisite):
-
Component: 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid.[6][7][8]
-
Source: Commercially available or synthesized by reacting 1,1-cyclopropanedicarboxylic acid with 4-fluoroaniline (1.0 eq) using SOCl2.
Protocol:
-
Activation: Dissolve the Linker Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at RT.
-
Alternative: Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM, then remove solvent and react with the amine.
-
-
Coupling: Add the 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (from Phase 2) to the activated acid mixture.
-
Reaction: Stir at 40–60°C for 12–24 hours.
-
Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 5% LiCl (to remove DMF), NaHCO3, and Brine.
-
Purification: Flash column chromatography (DCM/MeOH gradient) or recrystallization from Methanol/Water.
Expected Yield: 65–75% Final Purity: >99% (HPLC).
Quantitative Data Summary
| Parameter | 4-Cl-Quinoline (Intermediate 1) | Ether-Aniline (Intermediate 2) | Cabozantinib (Final) |
| Molecular Weight | 223.66 g/mol | 296.32 g/mol | 501.51 g/mol |
| Appearance | Pale Yellow Solid | Brown/Tan Solid | White/Off-White Solid |
| Melting Point | 132–136 °C | 210–215 °C | 195–205 °C (Form dependent) |
| Key 1H NMR Signal | |||
| Mass Spec (M+H) | 224.0 | 297.1 | 502.2 |
Troubleshooting & Optimization
-
Incomplete Chlorination: If the POCl3 reaction stalls, add a catalytic amount of DMF (Vilsmeier-Haack type activation).
-
Regioselectivity Issues: In the final coupling, ensure the Linker Acid is high purity. If using the acid chloride method, avoid excess heating to prevent degradation of the cyclopropane ring.
-
Impurity Profile: A common impurity is the bis-amide if the linker synthesis (reaction of cyclopropane diacid with fluoroaniline) was not controlled. Ensure the linker is the mono-acid mono-amide before the final step.
References
-
Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics. Link
-
Laus, G., et al. (2016). Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib.[8] Heterocycles.[7][3][5][8][9][10] Link
-
Lamb, P. (2012). Process for the preparation of cabozantinib.[6][2][7][3][1][8][9][11][12][13] World Intellectual Property Organization, WO2012109510A1. Link
-
BenchChem. (2025).[4] 4-Chloro-6,7-dimethoxyquinoline Physical and Chemical Properties.Link
-
ChemicalBook. (2025).[8] Cabozantinib Synthesis and Intermediate Pathways.[2][7][3][8][9][11][12][13]Link
Sources
- 1. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. CN105111141A - Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240190825A1 - Process for preparation of cabozantinib - Google Patents [patents.google.com]
- 7. An Improved Process For Preparation Of Cabozantinib S Malate [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6,7-Dimethoxy-4-hydroxyquinoline
Executive Summary
The 6,7-dimethoxy-4-hydroxyquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for potent tyrosine kinase inhibitors (e.g., Cabozantinib, Lenvatinib) and various antimalarial agents. Traditional synthesis via the Gould-Jacobs reaction requires prolonged heating at extreme temperatures (>250 °C), often resulting in charring, low yields, and difficult purification.
This guide details an optimized Microwave-Assisted Synthesis (MAS) protocol. By leveraging the dielectric heating properties of polar intermediates, this method reduces total reaction time from 12+ hours to under 60 minutes while increasing yield purity. The protocol utilizes a sequential "telescoped" approach to manage pressure and maximize conversion efficiency.
Mechanistic Pathway & Rationale
The synthesis follows a modified Gould-Jacobs reaction pathway. Microwave irradiation is particularly effective here because the rate-determining step—the thermal cyclization of the enamine intermediate—has a high activation energy barrier that is rapidly surmounted by direct molecular heating.
Reaction Scheme
-
Condensation: 3,4-Dimethoxyaniline reacts with Diethyl ethoxymethylenemalonate (DEEM) to form an enamine.
-
Cyclization: Thermal closure of the pyridine ring to form the quinoline ester.
-
Saponification & Decarboxylation: Hydrolysis of the ester followed by CO₂ extrusion to yield the final 4-hydroxyquinoline.[1]
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 6,7-dimethoxy-4-hydroxyquinoline.
Experimental Protocol
Safety Warning: This protocol involves heating solvents near or above their flash points under pressure. Use only dedicated microwave synthesis reactors (e.g., Biotage Initiator, CEM Discover, Anton Paar Monowave) with certified pressure vessels. Do not use domestic microwave ovens.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Reactants: 3,4-Dimethoxyaniline (1.0 equiv), Diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv).
-
Solvents: Diphenyl ether (high boiling point medium), Ethanol, 2M NaOH (aq).
-
Equipment: Single-mode microwave reactor, 10-20 mL silicon carbide (SiC) or heavy-walled glass vials, magnetic stir bars.
Step-by-Step Procedure
Stage 1: Enamine Formation (Condensation)
Rationale: This step is exothermic but requires heat to drive off ethanol and push equilibrium forward.
-
Charge: In a 10 mL microwave vial, add 3,4-dimethoxyaniline (1.53 g, 10 mmol) and DEEM (2.37 g, 11 mmol).
-
Mix: Add a magnetic stir bar. No solvent is necessary (neat reaction) as the mixture melts upon heating.
-
Irradiate:
-
Temp: 140 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Result: The mixture solidifies into a yellow/off-white cake (the enamine) upon cooling.
Stage 2: Cyclization (The Critical Step)
Rationale: High temperature (>250°C) is mandatory.[2] Diphenyl ether is used as a heat sink to prevent localized charring (hotspots) which is common in neat microwave heating of solids.
-
Solvent Addition: Add 3.0 mL of Diphenyl ether (or Dowtherm A) to the solidified enamine from Stage 1.
-
Seal: Cap the vial with a high-integrity septum.
-
Irradiate:
-
Temp: 280 °C (Note: Ensure vessel is rated for this temp; SiC vials recommended).
-
Time: 15 minutes
-
Pressure Limit: Set to 20 bar (safety cutoff).
-
Absorption Level: High.
-
-
Workup:
Stage 3: Hydrolysis & Decarboxylation
Rationale: Microwave heating accelerates the saponification and the subsequent decarboxylation, which is historically the "bottleneck" step.
-
Resuspend: Place the solid ester (from Stage 2) into a fresh 20 mL microwave vial.
-
Reagents: Add 10 mL of 10% NaOH (aq) and 2 mL Ethanol (to aid solubility).
-
Irradiate:
-
Temp: 180 °C
-
Time: 20 minutes
-
-
Isolation:
Workflow Visualization
Figure 2: Operational workflow for the sequential microwave synthesis.
Data Analysis & Optimization
Yield Comparison: Conventional vs. Microwave
The following data highlights the efficiency gains using the microwave protocol compared to standard thermal reflux (Dowtherm A reflux).
| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) |
| Total Reaction Time | 12 - 16 Hours | ~45 Minutes |
| Cyclization Temp | 250 °C (Slow ramp) | 280 °C (Rapid ramp) |
| Solvent Volume | High (50-100 mL) | Low (3 mL) |
| Overall Yield | 45 - 55% | 80 - 90% |
| Purity (HPLC) | 85 - 90% (requires recrystallization) | >95% (often requires no further purification) |
Troubleshooting Guide
-
Issue: Incomplete Cyclization (Intermediate remaining)
-
Cause: Temperature did not reach the activation threshold (250°C) effectively.
-
Fix: Ensure you are using a solvent with a high loss tangent or high boiling point (Diphenyl ether). If using a SiC vessel (which absorbs MW), ensure the power settings are optimized for "non-polar" heating profiles.
-
-
Issue: Vessel Over-Pressurization
-
Cause: Ethanol byproduct from the condensation step was not removed or excessive solvent volume.
-
Fix: The condensation step (Stage 1) releases ethanol.[1] If performing a one-pot reaction, vent the vessel between Stage 1 and Stage 2.
-
-
Issue: Charring/Black Product
-
Cause: Localized superheating ("hotspots") in the solid state.
-
Fix: Never run the cyclization step completely dry. Always use a minimal amount of Diphenyl ether or Dowtherm A to distribute heat.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Biotage Application Note AN056. (2015). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Biotage.
-
Seijas, J. A., et al. (2000).[7] Microwave Synthesis of 4-Hydroxyquinazolines. Molecules.
-
Zaman, A., et al. (2015).[8] Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
-
ECHEMI. (2025). 6,7-Dimethoxy-4-hydroxyquinoline Manufacturing and Properties. ECHEMI Chemical Database.
Sources
using 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one as a kinase inhibitor scaffold
Abstract
The 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from but structurally related to the quinoline core found in FDA-approved inhibitors like Cabozantinib. This application note details the synthetic access, structural functionalization, and biochemical evaluation of this scaffold. We provide a validated protocol for synthesizing the core via the malonanilide cyclization route and outline a structure-activity relationship (SAR) strategy for targeting the ATP-binding hinge region of tyrosine kinases (e.g., VEGFR2, c-Met).
Introduction: The Pharmacophore & Binding Mode[1]
The this compound scaffold (often in tautomeric equilibrium with 2,4-dihydroxyquinoline) mimics the purine ring of ATP, making it an ideal "hinge binder" for Type I and Type II kinase inhibitors.
-
Hinge Interaction: The lactam moiety (N1-H/C2=O) and the C4-hydroxyl/keto group provide a classic Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) motif, capable of forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region.
-
Solvent Exposure: The C3 position offers a vector to extend into the solvent front, suitable for solubilizing groups (e.g., morpholine, piperazine).
-
Hydrophobic Pocket: The 6,7-dimethoxy pattern is critical. It sits in the hydrophobic pocket, often interacting with the "gatekeeper" residue or the floor of the ATP binding site, mimicking the adenosine of ATP.
Note on Nomenclature: Researchers often confuse this scaffold with 6,7-dimethoxyquinolin-4(1H)-one (the Cabozantinib intermediate). The scaffold discussed here possesses a carbonyl at C2, creating a 2-quinolone (carbostyril) system, which alters the H-bonding vectors compared to the standard quinoline core.
Chemical Synthesis Protocol
The most robust route to this compound is the cyclization of the corresponding malonanilide. This method avoids the harsh conditions of the Gould-Jacobs reaction often used for the related 4-quinolones.
Protocol A: Synthesis of the Core Scaffold
Reagents:
-
3,4-Dimethoxyaniline (CAS: 6315-89-5)
-
Diethyl malonate (CAS: 105-53-3)
-
Polyphosphoric Acid (PPA) or Diphenyl Ether
-
Phosphorus Oxychloride (POCl3) – For activation (Step 3)
Step 1: Formation of the Malonanilide
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethoxyaniline (1.0 eq) in excess diethyl malonate (1.5 eq).
-
Heat the mixture to 150°C for 4–6 hours. Ethanol byproduct will distill off; monitor the volume in the trap to gauge reaction progress.
-
Cool the mixture. The intermediate, ethyl 3-((3,4-dimethoxyphenyl)amino)-3-oxopropanoate, may precipitate or remain as an oil.
-
Purification: Triturate with cold ethanol/hexane to isolate the solid intermediate.
Step 2: Cyclization to 4-Hydroxy-2-quinolone
-
Mix the intermediate from Step 1 with Polyphosphoric Acid (PPA) (approx. 5–10 g per gram of substrate).
-
Heat to 120–130°C for 2 hours with mechanical stirring. Critical: Do not overheat (>140°C) to avoid charring the electron-rich dimethoxy ring.
-
Cool to ~60°C and slowly pour the viscous syrup into crushed ice/water with vigorous stirring.
-
Adjust pH to ~4–5 using NaOH solution. The product, This compound , will precipitate as an off-white solid.
-
Filter, wash with water, and dry under vacuum.[1]
Step 3: Functional Activation (Optional but Recommended) To attach "tails" for kinase selectivity, convert the C4-hydroxy to a chloride.
-
Suspend the product in neat POCl3 (5 eq).
-
Reflux (105°C) for 3 hours. The suspension will clear as the 4-chloro-6,7-dimethoxyquinolin-2(1H)-one forms.
-
Quench carefully into ice water. Safety Warning: POCl3 reacts violently with water.
Visualization: Synthesis & Binding Logic
The following diagram illustrates the synthesis workflow and the pharmacophore mapping strategy.
Caption: Synthesis pathway of the 2-quinolone scaffold and its pharmacophore mapping within the ATP-binding pocket. The 4-position is the key vector for extending into the solvent front.
Biochemical Evaluation Protocol
Once the scaffold is functionalized (e.g., via SNAr at C4 with an amine), its inhibitory potency must be quantified. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its resistance to fluorescence interference common with quinoline heterocycles.
Protocol B: IC50 Determination (ADP-Glo)
Materials:
-
Substrate (Poly E4Y or specific peptide)
-
ATP (Ultrapure)
-
ADP-Glo Reagent & Kinase Detection Reagent
Workflow:
-
Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform a 10-point serial dilution (1:3) in kinase buffer (ensure final DMSO < 1%).
-
Enzyme Reaction (5 µL):
-
Add 2 µL of Kinase/Substrate mix to a 384-well white plate.
-
Add 1 µL of Compound (at varying concentrations).
-
Incubate for 10 min at RT (allows compound to bind hinge).
-
Initiate reaction with 2 µL of ATP (at
concentration). -
Incubate for 60 min at RT.
-
-
ADP Generation Stop (5 µL): Add 5 µL of ADP-Glo Reagent. Incubate 40 min. (Depletes remaining ATP).
-
Detection (10 µL): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to Light).
-
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation:
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how modifications to the this compound core typically affect kinase potency and physical properties.
| Position | Modification | Effect on Potency/Properties |
| N1 | Methylation | Decreases Potency. Removes the H-bond donor capability critical for hinge binding in many kinases. |
| C2 | Carbonyl (=O) | Essential. Acts as H-bond acceptor. Reduction to quinoline (removing =O) changes the scaffold to the Cabozantinib-type core. |
| C3 | Halogen (F/Cl) | Increases Potency. Fills small hydrophobic pockets in the hinge region; improves metabolic stability. |
| C4 | -OH vs -Cl vs -NH-R | Vector Point. -OH is the scaffold precursor. -NH-R (via SNAr on Cl) allows extension into the solvent front to improve solubility and selectivity. |
| C6/C7 | Methoxy (-OMe) | Optimal. The 6,7-dimethoxy motif is a "privileged" fit for the adenine binding pocket. Bulky groups here often clash with the pocket floor. |
Troubleshooting & Expert Tips
-
Solubility: The 6,7-dimethoxyquinolin-2-one core is extremely planar and crystalline, leading to poor aqueous solubility.
-
Solution: Always introduce a solubilizing "tail" at C4 (e.g., N-methylpiperazine) or C3.
-
-
Regioselectivity during Synthesis: In the malonanilide cyclization, ring closure usually occurs para to the stronger activating group. With 3,4-dimethoxy, the 6,7-isomer is favored, but trace 5,6-isomers may form.
-
Validation: Use 1H NMR (NOE) to confirm the 6,7-substitution pattern. The C5 and C8 protons will appear as singlets in the 6,7-isomer.
-
-
Tautomerism: Be aware that in solution, the 4-hydroxy-2-quinolone exists in equilibrium with 2,4-quinolinedione. This does not affect the synthesis but matters for docking simulations (ensure you dock both tautomers).
References
-
Synthesis of Quinolone Scaffolds
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
Source:
-
Kinase Inhibitor Binding Modes
-
Roskoski, R. Jr. (2016).[6] "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research.
-
Source:
-
-
Related Scaffold (Cabozantinib)
-
Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth."[2] Molecular Cancer Therapeutics.
-
Source:
-
-
ADP-Glo Assay Validation
- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Source:
-
Patent Literature on 6,7-Dimethoxy Scaffolds
Sources
- 1. echemi.com [echemi.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. evitachem.com [evitachem.com]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. researchgate.net [researchgate.net]
Application Note: Gould-Jacobs Reaction for Quinolone Intermediate Synthesis
Abstract
The quinolone and specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents, including the highly successful fluoroquinolone class.[1] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone synthetic strategy for accessing these vital 4-hydroxyquinoline derivatives.[2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conditions and protocols for synthesizing quinolinone intermediates using this venerable reaction. We will delve into the reaction mechanism, provide step-by-step classical and modern protocols, offer insights into process optimization and troubleshooting, and discuss the reaction's broader applications.
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction
The synthesis of heterocyclic compounds is a central theme in drug discovery. The quinolone ring system, in particular, is of immense interest due to its prevalence in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] The Gould-Jacobs reaction provides a robust and versatile pathway to 4-hydroxyquinoline derivatives, which are key precursors to these pharmaceuticals.[3][5]
The classical reaction sequence involves two primary stages:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a stable anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular electrocyclization to form the quinoline ring system.[2][3]
Subsequent steps, such as saponification (hydrolysis) of the resulting ester and decarboxylation, can be employed to yield the core 4-hydroxyquinoline structure.[3] While traditionally demanding harsh thermal conditions, modern adaptations, including microwave-assisted synthesis, have significantly improved efficiency, reduced reaction times, and increased yields.[2][6]
Reaction Mechanism and Rationale
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-defined pathway.
Step 1: Condensation (Formation of Anilinomethylenemalonate) The synthesis begins with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of DEEM. This is followed by the elimination of an ethanol molecule to generate the key vinylogous amide intermediate, diethyl 2-((phenylamino)methylene)malonate.[2][3] This step is typically conducted at moderate temperatures (100-130 °C) and can often be performed neat.
Step 2: Thermal Intramolecular Cyclization This is the yield-determining and most demanding step of the reaction. It requires substantial thermal energy (typically >250 °C) to drive a 6-electron electrocyclization onto one of the ortho positions of the aniline ring.[2][7] The high activation energy is necessary to overcome the aromaticity of the aniline ring. This is followed by the elimination of a second molecule of ethanol to re-aromatize and form the stable heterocyclic system.
Step 3: Tautomerization The initial cyclized product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in equilibrium with its more stable keto tautomer, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocols
Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate
This protocol details the synthesis of a key intermediate used in the production of Chloroquine, starting from m-chloroaniline.[8]
Materials and Reagents:
-
m-Chloroaniline (Reagent Grade, ≥99%)
-
Diethyl ethoxymethylenemalonate (DEEM) (Reagent Grade, ≥98%)
-
Diphenyl ether (High-boiling solvent, ≥99%)
-
Hexane or Cyclohexane (ACS Grade)
-
Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, thermometer
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Methodology:
Caption: Classical Gould-Jacobs Synthesis Workflow.
-
Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture with stirring at approximately 100-130 °C for 1-2 hours.[2][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the intermediate. Ethanol produced as a byproduct can be removed under reduced pressure. The resulting crude anilinomethylenemalonate is often a viscous oil or low-melting solid and can be used directly in the next step.[2]
-
Thermal Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, pre-heat a volume of diphenyl ether sufficient to create a stirrable slurry (approx. 5-10 mL per gram of intermediate) to 250 °C.[1][2][8] Causality: Using a pre-heated, high-boiling inert solvent ensures rapid and uniform heating, which is crucial for minimizing side reactions and decomposition that can occur with slow heating ramps.[5][7] Carefully add the crude intermediate from Step 1 to the hot diphenyl ether. Maintain the vigorous reflux at ~250 °C for 30-60 minutes.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The desired product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solvent.[1][2] Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation and create a filterable slurry.[2] Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual diphenyl ether. The product can be further purified by recrystallization if necessary. Yields for this step are typically high (90-96%).[8]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This modern protocol offers a significant reduction in reaction time by utilizing microwave irradiation for the cyclization step.[2][6]
Materials and Reagents:
-
Aniline (Reagent Grade, ≥99%)
-
Diethyl ethoxymethylenemalonate (DEEM) (Reagent Grade, ≥98%)
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Acetonitrile (Ice-cold, for washing)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[2][6] Causality: In this solvent-free approach, the excess DEEM serves as both a reagent and a high-boiling solvent, facilitating efficient energy transfer from the microwave field.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for a specified time (e.g., 10-20 minutes).[6] Trustworthiness: The pressure and temperature are monitored in real-time by the synthesis system, ensuring a controlled and reproducible reaction environment.
-
Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[2] Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and any soluble impurities.[6] Dry the resulting solid under vacuum. Purity is often >95% without further purification.[6]
Process Optimization and Troubleshooting
The success of the Gould-Jacobs reaction is highly dependent on carefully controlled parameters. The thermal cyclization step is particularly sensitive and is the primary focus of optimization efforts.
| Parameter | Effect on Reaction & Optimization Strategy |
| Aniline Substituents | Electronic Effects: Electron-donating groups (EDGs) at the meta-position of the aniline facilitate cyclization. Electron-withdrawing groups (EWGs) can hinder the reaction, requiring more forcing conditions (higher temperatures, longer times).[2][3][5] Steric Effects: Bulky ortho-substituents can direct the cyclization to the other, less-hindered ortho position, controlling regioselectivity.[5][9] |
| Cyclization Temperature | Critical for Success: Temperatures below 240-250 °C often result in incomplete or failed cyclization. Risk of Decomposition: Excessively high temperatures or prolonged heating times can lead to product degradation and side reactions, reducing yield.[5][6][7] Optimal conditions often involve finding a balance, such as 250 °C for 30-60 minutes.[2] |
| Choice of Solvent | Essential for High Yields: High-boiling, inert solvents like diphenyl ether, Dowtherm A, or mineral oil are crucial for achieving the necessary temperatures and ensuring efficient heat transfer.[5][7] Using these solvents can increase cyclization yields to over 90%.[5] Causality: These solvents prevent localized overheating and decomposition that can occur when heating the intermediate neat. |
| Regioselectivity | Challenge with Asymmetric Anilines: When using asymmetrically substituted anilines, a mixture of regioisomers can form.[7][9] The outcome is controlled by a combination of steric and electronic factors.[5][9] Careful selection of the starting aniline or subsequent chromatographic separation may be necessary. |
| Modern Alternatives | Microwave Synthesis: Dramatically reduces reaction times from hours to minutes and can improve yields by minimizing degradation.[2][6] Acid Catalysis: Reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 80-100 °C), avoiding the need for very high-boiling solvents.[10] |
Common Troubleshooting Scenarios:
-
Low Yield: Often due to incomplete cyclization. Ensure the temperature reaches at least 250 °C and that the solvent is appropriate. Consider using microwave synthesis or a catalyst like Eaton's reagent.[5][10]
-
Product Decomposition (dark tarry mixture): The temperature may be too high or the heating time too long. Reduce reaction time or use a slightly lower temperature.[5][6]
-
Formation of Regioisomers: This is an inherent challenge. If separation is difficult, reconsider the synthetic strategy or the choice of starting aniline.[9]
Applications in Drug Development
The Gould-Jacobs reaction is not merely an academic curiosity; it is a workhorse in the pharmaceutical industry for building the quinolone core. Most notably, it is a key step in the synthesis of many fluoroquinolone antibiotics.[1][11] The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate is then further functionalized, for example, through N-alkylation and nucleophilic aromatic substitution at other positions on the aromatic ring to produce final active pharmaceutical ingredients (APIs) like Ciprofloxacin, Norfloxacin, and Levofloxacin.[1][7][12]
References
- Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (2025, January 3).
- Benchchem. (2025). Optimization of reaction conditions for quinolone synthesis.
- Benchchem. (2025). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.
- Molecules. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
- Biotage. (2012).
- MDPI. (2025, January 3).
- Who we serve. (2013, March 13).
- R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc. 61, 2890.
- Benchchem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.
- MDPI. (2025, November 13).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 12. iipseries.org [iipseries.org]
Technical Application Note: Strategic C3-Functionalization of 4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one
This Application Note is designed as a high-level technical guide for the strategic functionalization of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one . It addresses the specific electronic and steric properties of this scaffold, providing validated protocols for C3-formylation, halogenation, and aminomethylation.
Introduction & Mechanistic Rationale
The This compound scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib) and various antimicrobial agents.
The Reactivity Profile
The C3 position of this molecule is uniquely reactive due to the convergence of two electronic factors:
-
Vinylogous Amide/Enamine Character: The 4-hydroxyl group (tautomeric with the 4-keto form) and the N1-H create a push-pull system that significantly increases electron density at C3. It behaves as a nucleophilic enol carbon.
-
6,7-Dimethoxy Activation: The methoxy groups at positions 6 and 7 are strong electron-donating groups (EDGs). Through resonance (+M effect), they further enrich the electron density of the carbocyclic ring, which communicates with the heterocyclic ring, making the C3 position exceptionally susceptible to electrophilic aromatic substitution (EAS).
Key Consequence: Standard electrophilic conditions (e.g., bromination) may be too aggressive, leading to over-functionalization or oxidation. Controlled protocols are required to maintain regioselectivity at C3 without disrupting the 6,7-dimethoxy system.
Visualizing the Synthetic Pathway
The following diagram maps the divergent functionalization pathways from the parent scaffold.
Caption: Divergent synthetic pathways for C3-functionalization utilizing the nucleophilic enaminone character of the scaffold.
Validated Experimental Protocols
Protocol A: C3-Formylation (Vilsmeier-Haack)
This is the most robust method for introducing a one-carbon electrophile. The resulting aldehyde is a versatile handle for further derivatization (e.g., reductive amination, Wittig olefination).
Mechanism: The electron-rich C3 attacks the in situ generated chloroiminium ion (Vilsmeier reagent). The 6,7-dimethoxy groups stabilize the intermediate cationic sigma complex.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Phosphorus oxychloride (
, 3.0 eq) -
Solvent/Reagent: N,N-Dimethylformamide (DMF, 5–10 vol)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, place anhydrous DMF. Cool to 0–5°C using an ice bath. -
Activation: Add
dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C to form the Vilsmeier salt (white/yellowish suspension). -
Addition: Add the quinolone substrate in one portion. The mixture may turn yellow/orange.
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (usually 5% MeOH in DCM).
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 10x volume) with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated sodium acetate or
solution. The product will precipitate as a solid.[1] -
Isolation: Filter the precipitate, wash extensively with water, and dry under vacuum. Recrystallize from DMF/Ethanol if necessary.
Expected Yield: 75–85% Key Insight: Do not overheat (>100°C) as this can lead to chlorination of the 4-OH group (forming 4-chloroquinoline) instead of C3-formylation.
Protocol B: C3-Bromination
The 3-bromo derivative is essential for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Materials:
-
Substrate (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq) or Bromine (
, 1.0 eq) -
Solvent: Glacial Acetic Acid (AcOH) or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in glacial acetic acid (10 mL/g). Heating to 40–50°C may be required for full solubility.
-
Addition:
-
Method A (NBS): Add NBS portion-wise at room temperature.
-
Method B (
): Add a solution of bromine in AcOH dropwise.
-
-
Reaction: Stir at room temperature for 1–2 hours. The reaction is typically very fast due to the activated ring.
-
Quench: Pour the mixture into ice water. If bromine was used, add a few mL of 10%
(sodium thiosulfate) to quench excess bromine. -
Isolation: Filter the solid product. Wash with water and cold ethanol.
Optimization Note: In highly electron-rich systems like the 6,7-dimethoxy analog, using NBS in Acetonitrile at 0°C can improve regioselectivity and prevent over-bromination.
Protocol C: Mannich Reaction (Aminomethylation)
Used to introduce solubility-enhancing amine side chains, common in drug design.
Materials:
-
Substrate (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)
-
Formaldehyde (37% aq. solution or Paraformaldehyde) (1.5 eq)
-
Solvent: Ethanol (EtOH)[2]
Step-by-Step Procedure:
-
Mixing: Suspend the substrate in Ethanol.
-
Reagent Addition: Add the secondary amine followed by formaldehyde.
-
Reflux: Heat the mixture to reflux (78°C) for 4–12 hours. The suspension usually clears as the product forms and dissolves, or the product may precipitate out.
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold EtOH.[3]
-
If solution: Concentrate in vacuo and triturate with ether/hexane.
-
Quantitative Comparison of Methods
| Reaction Type | Reagent System | Key Condition | Typical Yield | Critical Precaution |
| Formylation | 80°C, 4h | 80% | Avoid >100°C to prevent 4-Cl formation. | |
| Bromination | NBS / AcOH | 25°C, 1h | 90% | Fast reaction; monitor closely to avoid di-bromo. |
| Mannich | HCHO / Amine | Reflux, 8h | 65-75% | Use excess amine to prevent bis-quinolone formation. |
| Acylation | 120°C | 50-60% | Harsh conditions; often lower yield than formylation. |
References
-
Vilsmeier-Haack Formylation of Quinolones
-
Synthesis of 3-Acetyl-4-hydroxyquinolin-2(1H)
- Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
- Source: Research on Chemical Intermedi
-
URL:[Link]
-
C3-Functionalization Overview
-
Mannich Reaction on Quinolones
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 4. ijpcbs.com [ijpcbs.com]
- 5. ajrconline.org [ajrconline.org]
- 6. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-chloro-6,7-dimethoxyquinoline: A Detailed Guide for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-chloro-6,7-dimethoxyquinoline, a critical intermediate in the manufacturing of several targeted anti-cancer therapeutics, including Cabozantinib and Tivozanib.[1][2][3] The protocol focuses on the chlorination of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, utilizing phosphorus oxychloride (POCl₃). We will delve into the underlying reaction mechanism, present detailed, field-proven experimental protocols, and underscore the critical safety and handling procedures required when working with hazardous reagents. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.
Introduction: The Strategic Importance of 4-chloro-6,7-dimethoxyquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[4] The title compound, 4-chloro-6,7-dimethoxyquinoline, serves as a pivotal building block for small-molecule kinase inhibitors that target signaling pathways implicated in tumor angiogenesis and metastasis.[4][5] Its synthesis is a frequent and crucial step in the production of oncology drugs. The most common and robust method for this transformation is the conversion of the 4-hydroxy group to a chloro group using a potent chlorinating agent.[1][5] This document outlines the use of phosphorus oxychloride (POCl₃) for this purpose, a reagent that is both highly effective and requires stringent safety protocols.
Reaction Mechanism: From Hydroxy to Chloro
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using phosphorus oxychloride is a two-stage process.[6]
-
Phosphorylation: The reaction initiates with the nucleophilic attack of the hydroxyl group on the phosphorus atom of POCl₃. This forms a highly reactive phosphate ester intermediate. This step effectively converts the hydroxyl group into a good leaving group.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring. This results in the displacement of the phosphate group and the formation of the desired 4-chloro-6,7-dimethoxyquinoline product.[6][7]
The overall reaction is as follows:
C₁₁H₁₁NO₃ + POCl₃ → C₁₁H₁₀ClNO₂ + H₃PO₄ (after hydrolysis)
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the chlorination of 4-hydroxyquinoline.
Data Summary: Reagents and Reaction Conditions
Effective protocol design requires a clear understanding of the properties of the materials involved and the parameters that govern the reaction.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to pale yellow, fuming liquid[1] | 1.25 |
| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid[1] | 130-132 |
Table 2: Summary of Reaction Conditions and Yields
| Method | Solvent | Reactant Ratio (Hydroxyquinoline:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phosphorus Oxychloride | 1:5 to 1:50 (g/mL) | 90-100 | 4-12 | ~75% | [1][2] |
| 2 | Diethylene glycol dimethyl ether | 1:3.5 (molar) | 100 | 6 | 79.2% | [1][2] |
Experimental Protocols
Two primary protocols are presented below. Method 1 utilizes POCl₃ as both the chlorinating agent and the solvent, which is common for its efficiency. Method 2 employs a high-boiling point ether as a solvent, which can offer better temperature control and a different work-up profile.
Method 1: Neat Phosphorus Oxychloride as Solvent and Reagent
This method is effective but requires careful handling due to the large excess of POCl₃.
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
20% Potassium carbonate (K₂CO₃) aqueous solution
-
Ethyl acetate
-
Ethanol
Protocol Steps:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 4-hydroxy-6,7-dimethoxyquinoline (e.g., 10.0 g).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride (e.g., 100 mL).[2]
-
Heating: Stir the mixture and heat to 90-100°C.[1] The solid will slowly dissolve as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5]
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Work-up (Quenching - CRITICAL STEP):
-
Prepare a large beaker with a vigorously stirred mixture of crushed ice and water.
-
Crucially, perform a "reverse quench" : Slowly and carefully pour the reaction mixture into the ice/water slurry.[8][9] This ensures that POCl₃ is always the limiting reagent in the quenching vessel, allowing for better control of the highly exothermic hydrolysis.[8]
-
Continue stirring the mixture for 2-3 hours as the solid product precipitates.[1]
-
-
Isolation: Collect the crude product by vacuum filtration, washing thoroughly with water to remove phosphoric acid byproducts.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and ethanol (e.g., 1:1 volume ratio) to yield pure 4-chloro-6,7-dimethoxyquinoline as a gray or light brown solid.[2][5]
Method 2: Reaction in Diethylene Glycol Dimethyl Ether
This protocol uses a solvent, which can simplify the work-up by reducing the amount of excess POCl₃ to be quenched.
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol)[1]
-
Diethylene glycol dimethyl ether (100 mL)[1]
-
Phosphorus oxychloride (30.4 g, 0.20 mol)[1]
-
10% Potassium carbonate (K₂CO₃) aqueous solution (1200 mL)[1]
-
Ethyl acetate
-
Ethanol
Protocol Steps:
-
Reaction Setup: To a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g) and diethylene glycol dimethyl ether (100 mL).[2]
-
Reagent Addition: Stir the mixture and carefully add phosphorus oxychloride (30.4 g).[1][2]
-
Heating: Heat the reaction mixture to 100°C for approximately 6 hours.[2]
-
Reaction Monitoring: Monitor the reaction via TLC for the disappearance of the starting material.
-
Cooling: After completion, cool the reaction mixture to 20°C.[1]
-
Work-up (Quenching): Slowly pour the cooled reaction mixture into a vigorously stirred 10% potassium carbonate aqueous solution (1200 mL).[1][2] The carbonate solution will neutralize the acidic byproducts.
-
Precipitation: Stir the resulting mixture for 2 hours. A solid precipitate of the crude product will form.[1]
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: Recrystallize the crude product from a 1:1 mixture of ethyl acetate and ethanol to yield the pure product (expected yield ~10.1 g, 79.2%).[1][2]
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis process.
Caption: General experimental workflow for the synthesis.
Critical Safety and Handling (EHS)
Phosphorus oxychloride is a highly hazardous substance and must be handled with extreme care.
-
Corrosivity and Toxicity: POCl₃ is corrosive and can cause severe burns to the skin and eyes.[10] Its vapors are toxic and can be fatal if inhaled.[11] All manipulations must be performed in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[10][13]
-
Reaction with Water: POCl₃ reacts violently and exothermically with water and moisture, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[10][11][13] Ensure all glassware is dry and conduct the reaction under an inert atmosphere (e.g., nitrogen).
-
Quenching Hazard: The quenching of excess POCl₃ is the most dangerous step. A delayed exothermic reaction (runaway reaction) can occur if quenching is done improperly, especially at low temperatures where unreacted POCl₃ can accumulate.[8] The "reverse quench" method described is essential for safety.[8][9] Always have an appropriate fire extinguisher and a spill kit rated for reactive chemicals nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction does not go to completion | Insufficient heating time or temperature. Reagents are of poor quality. | Extend reaction time and monitor by TLC. Ensure the POCl₃ is fresh and has not been decomposed by atmospheric moisture. |
| Low Yield | Incomplete reaction. Product loss during work-up. | Ensure the reaction goes to completion. During quenching, ensure complete precipitation before filtration. Be meticulous during recrystallization to avoid excessive loss in the mother liquor. |
| Starting material reappears after work-up | Hydrolysis of the chloro-product back to the hydroxy-precursor. | This can happen during aqueous work-up if conditions become too harsh or prolonged.[14] Ensure the quenching and filtration steps are performed efficiently. Neutralizing the acidic solution with a base like K₂CO₃ (as in Method 2) helps stabilize the product. |
| Uncontrollable exotherm during quench | Improper quenching technique (adding water to the reaction mixture). | STOP and allow the reaction to cool if possible. Always use the "reverse quench" method. Add the reaction mixture to the quenching solution very slowly with vigorous stirring and external cooling (ice bath).[8] |
References
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Center for Biotechnology Information. [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Phosphorus(V) oxychloride - SAFETY DATA SHEET. Penta. [Link]
-
Phosphorus Oxychloride. SafeRack. [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]
-
How can I properly quench POCl3?. ResearchGate. [Link]
-
POCl3 -PCl5 mixture: A robust chlorinating agent. Academia.edu. [Link]
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Phosphorus Oxychloride. Common Organic Chemistry. [Link]
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. saferack.com [saferack.com]
- 12. fishersci.com [fishersci.com]
- 13. my.airliquide.com [my.airliquide.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification methods to remove black impurities from quinolinone synthesis
Technical Support Ticket #Q-404: Impurity Removal in Quinolinone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
User Issue: "Everything turned black."
Symptom: You are synthesizing a quinolinone derivative (e.g., via Knorr, Conrad-Llimpach, or Friedländer synthesis).[1] The reaction mixture has darkened significantly, resulting in a black tar or oil that resists crystallization, or the final solid contains persistent black specks.
Root Cause Diagnosis: The "Black Impurity" usually stems from two distinct sources. You must identify which one you have before treating it:
-
Oxidative Polymerization (Organic Tar): Electron-rich aniline precursors or phenolic intermediates oxidize and polymerize (similar to "aniline black"). This forms high-molecular-weight, neutral organic tars.
-
Metal Residues (Inorganic Specks): If you used Palladium (Suzuki/Heck) or Copper (Ullmann) catalysts, the "black" is often colloidal metal (
) that has precipitated.
Level 1 Support: Physical Adsorption (The "Quick Fix")
Best for: Light to moderate discoloration; removal of metal catalysts.
If your product is soluble in hot organic solvents, activated carbon is your first line of defense. It works via physisorption , trapping high-molecular-weight impurities in its mesopores.
Protocol 1.1: The Hot Filtration
-
Dissolve: Suspend crude material in the minimum amount of boiling solvent (Ethanol, Methanol, or Acetic Acid are standard).
-
Adsorb: Add Activated Carbon (5-10 wt%) . Caution: Add slowly to avoid boil-over.
-
Digestion: Reflux for 15–30 minutes. This kinetic step is crucial; cold carbon is inefficient.
-
Filtration: Filter while hot through a pad of Celite (Diatomaceous earth) .
-
Why Celite? Carbon particles are fine and will clog standard paper. Celite provides a depth filter.
-
-
Crystallization: Allow the filtrate to cool slowly.
Expert Tip: If the filtrate is still grey/black, you are dealing with colloidal Palladium. Switch to a thiol-based scavenger (e.g., SiliaMetS® Thiol) or proceed to Level 2.
Level 2 Support: Chemical Reprecipitation (The "Acid-Base Swing")
Best for: Heavy tar contamination; 2-quinolinones and 4-quinolinones.
This is the most robust method for quinolinones. It exploits the amphoteric nature of the scaffold. Quinolinones (carbostyrils) have a pKa ~11 (NH deprotonation) and can also be protonated by strong acids. Tars are typically neutral and will not follow this "swing."
The Logic:
-
High pH: Convert Quinolinone
Sodium Salt (Water Soluble). Tars remain insoluble. -
Filtration: Remove tars/metals physically.
-
Low pH: Convert Sodium Salt
Neutral Quinolinone (Precipitates).
Protocol 2.1: The Base-Acid Swing
-
Dissolution: Suspend crude black solid in 1M - 2M NaOH . Heat to 50°C if necessary.
-
Check: The solution should be dark, but the product must be dissolved.
-
-
Wash (Critical): Extract the aqueous layer with an organic solvent (DCM or Ethyl Acetate).
-
Result: The organic layer grabs the neutral tars/anilines. The product stays in the water. Discard the organic layer. [2]
-
-
Filtration: Filter the aqueous layer through Celite to remove insoluble metal residues.
-
Precipitation: Slowly add Acetic Acid (or 1M HCl) to the filtrate with vigorous stirring until pH ~5-6.
-
Collection: Filter the resulting white/off-white precipitate.
Figure 1: The Acid-Base "Swing" protocol separates the product based on chemical properties rather than just solubility.
Level 3 Support: Recrystallization & Chromatography
Best for: Final polishing; removing trace impurities.[3]
Solvent Selection Guide Quinolinones have high melting points and poor solubility. Standard solvents (Hexane/EtOAc) often fail.
| Solvent System | Application | Pros | Cons |
| Acetic Acid (Glacial) | High MP Quinolinones | Excellent solubility at boil; crystals form well on cooling. | Hard to remove traces of acid (high BP). |
| DMF / Water | Very insoluble derivatives | "Dissolve in hot DMF, add water until cloudy." | DMF is hard to remove; product may "oil out" if water added too fast. |
| Ethanol / Water | General Purpose | Green solvent; easy to dry. | Solubility often too low for fused ring systems. |
| Methanol / DCM | Chromatography | Good for polar compounds.[4] | Silica gel is acidic; quinolinones may streak/stick. |
Troubleshooting Chromatography (The "Streaking" Issue) Quinolinones are basic/polar and interact strongly with acidic silanols on silica gel, causing broad streaks (tailing) and poor separation.
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your eluent system (e.g., DCM:MeOH:TEA 95:4:1). This "caps" the silanols, allowing the quinolinone to elute as a sharp band.
FAQ: Common User Scenarios
Q: My product is "oiling out" during recrystallization instead of forming crystals.
-
A: This happens when the impurity level is high (acting as a melting point depressant) or the temperature drops too fast.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Cool very slowly (wrap the flask in foil/towel). If using a mixed solvent (e.g., DMF/Water), add the anti-solvent (water) dropwise only until slight turbidity, then stop.
-
Q: I used the Acid-Base swing, but my product didn't precipitate upon acidification.
-
A: You likely over-acidified or the product is water-soluble as a cation.
Q: The black specks pass through my filter paper.
-
A: Colloidal Palladium is smaller than the pore size of standard filter paper.
-
Fix: You must use a Celite pad (diatomaceous earth) packed about 1-2 cm thick. The tortuous path traps the colloids. Alternatively, use a 0.45 micron PTFE syringe filter.
-
References
-
BenchChem Technical Support. (2025).[4] Synthesis of Quinolin-2-ones: Recrystallization and Workup Procedures. BenchChem. Link
-
Rubin Group. (n.d.). Recrystallization: Common Solvents and Polarity Tables. University of Rochester. Link
-
LibreTexts. (2022). Acid-Base Extraction: Separation of Acidic, Basic, and Neutral Compounds. Chemistry LibreTexts. Link
-
Elderfield, R. C., et al. (1951). Preparation of 4-hydroxyquinoline compounds.[3][4][7][8][9] US Patent 2,558,211. Google Patents. Link
-
Dynamic Environmental Corp. (n.d.). Activated Carbon Production and Purification Mechanisms.[10][11][12][13] DEC Group. Link
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 9. ijcrt.org [ijcrt.org]
- 10. CA1334192C - Process for the preparation of activated carbon - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. neptjournal.com [neptjournal.com]
- 13. dec.group [dec.group]
optimizing temperature for thermal cyclization of aniline intermediates
Current Status: Operational Topic: Temperature Optimization & Troubleshooting for Quinoline/Benzimidazole Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Thermal Barrier
Welcome to the technical guide for optimizing thermal cyclization reactions. If you are synthesizing quinolines (via Conrad-Limpach or Gould-Jacobs protocols) or benzimidazoles from aniline intermediates, you are likely battling a specific thermodynamic adversary: Aromaticity.
The cyclization step often requires the temporary disruption of the benzene ring's aromaticity in the transition state. This creates a high activation energy barrier (
Module 1: The Thermodynamics of Cyclization
To troubleshoot effectively, you must visualize the reaction landscape. The most common failure mode in aniline cyclization is the Kinetic Trap .
The Mechanism: Conrad-Limpach Synthesis
In the reaction between an aniline and a
-
Kinetic Pathway (Low T, Acid Catalysis): Favors the formation of the anilide (Knorr synthesis), leading to 2-hydroxyquinoline.
-
Thermodynamic Pathway (High T, Neutral): Favors the
-aminoacrylate (enamine), which cyclizes to the 4-hydroxyquinoline.[1]
Critical Insight: The thermal cyclization of the acrylate intermediate is the rate-determining step.[2] If the temperature drops below the threshold (typically 240–250°C), the intermediate accumulates or degrades rather than cyclizing.
Figure 1: The thermal pathway requires a high-temperature "shock" to overcome the transition state barrier. Insufficient heat leads to the kinetic trap.
Module 2: Troubleshooting Common Failure Modes
Use this diagnostic guide to identify the root cause of your reaction failure.
Issue 1: "My reaction mixture turned into black tar."
-
Diagnosis: Oxidative Polymerization.
-
Root Cause: Anilines are electron-rich and prone to oxidation. At 250°C, even trace oxygen acts as a radical initiator, causing polymerization (tarring) before cyclization can occur.
-
Solution:
-
Degas Solvents: Sparge the high-boiling solvent with Nitrogen or Argon for 30 minutes before heating.
-
Liquid Addition: Do not mix reagents cold and ramp up. Heat the solvent to 250°C first, then add the intermediate dropwise. This minimizes the "residence time" of the uncyclized intermediate at high temperatures [1].
-
Issue 2: "I isolated the intermediate, but it won't cyclize."
-
Diagnosis: Reflux Limitation.
-
Root Cause: You are likely using a solvent whose boiling point is below the activation energy requirement. For example, refluxing in ethylene glycol (~197°C) is often insufficient for difficult substrates.
-
Solution: Switch to a "Phase 3" solvent (see Table 1 below) like Diphenyl Ether or Dowtherm A to reach 255–260°C.
Issue 3: "I'm getting the wrong isomer (2-hydroxy instead of 4-hydroxy)."
-
Diagnosis: Kinetic Control Leakage.
-
Root Cause: The initial condensation was performed at too low a temperature or with acid catalysis, favoring the amide linkage (Knorr pathway) over the imine/enamine linkage.
-
Solution: Ensure the initial condensation step (formation of the acrylate) involves the removal of water/alcohol and is driven to completion before the high-temperature cyclization step.
Module 3: Optimization Protocol
Solvent Selection Matrix
The choice of solvent is the single most critical variable.
| Solvent Class | Solvent Name | Boiling Point (°C) | Suitability | Notes |
| Phase 1 (Low) | Xylenes | 138–144 | Poor | Only for very reactive substrates. |
| Phase 2 (Med) | Ethylene Glycol | 197 | Fair | Good solubility, but often too cool for Conrad-Limpach. |
| Phase 3 (High) | Diphenyl Ether | 258 | Excellent | The "Gold Standard." Solid at RT (melt before use). |
| Phase 3 (High) | Dowtherm A | 257 | Excellent | Eutectic mix (liquid at RT). Easier to handle than Diphenyl Ether. |
| Phase 4 (Green) | Ethyl Benzoate | 212 | Good | Modern, less toxic alternative. Easier workup [2]. |
| Phase 4 (Green) | Sulfolane | 285 | Good | Water-miscible; allows for aqueous crash-out workup. |
Standard Operating Procedure (SOP): High-Temp Cyclization
Target Reaction: Preparation of 4-Hydroxyquinoline via Gould-Jacobs or Conrad-Limpach.
Step 1: Preparation of the Thermal Bath
-
Charge a 3-neck round bottom flask with Diphenyl Ether (10 mL per 1 g of substrate).
-
Equip with a thermometer (internal probe), reflux condenser, and nitrogen inlet.
-
Crucial: Heat the solvent to a rolling reflux (~255°C). Ensure the setup is insulated with foil or glass wool to maintain internal temperature.
Step 2: Addition of Substrate
-
Dissolve/suspend your acrylate intermediate in a minimal amount of a volatile carrier solvent (e.g., Ethanol or Toluene) or add it neat if liquid.
-
Dropwise Addition: Add the intermediate slowly to the refluxing solvent.
-
Why? This ensures high dilution (preventing intermolecular polymerization) and immediate exposure to maximum thermal energy (favoring cyclization).
-
-
Note: If using a carrier solvent, allow it to distill off immediately via a Dean-Stark trap or open port.
Step 3: Monitoring & Workup
-
Maintain reflux for 30–60 minutes.[1] Monitor via TLC (Warning: Diphenyl ether is hard to elute; spot directly).
-
Cooling: Allow to cool to ~50°C.
-
Precipitation: Add an excess of non-polar solvent (Hexane or Diethyl Ether). The quinoline product usually precipitates as a solid, while the diphenyl ether remains in solution. Filter and wash.[2][3][4]
Module 4: Advanced FAQs
Q: Can I use microwave irradiation to avoid using Diphenyl Ether? A: Yes. Microwave synthesis is highly effective for these reactions because it allows for rapid superheating of solvents (like ethanol) in sealed vessels, reaching 250°C+ without high-boiling solvents [3]. However, scale-up is limited by the vessel size (typically <20 mL).
Q: My product is soluble in Diphenyl Ether and won't precipitate. How do I isolate it? A: If the "Hexane Crash" method fails, perform a column chromatography. Tip: Use 100% Toluene to elute the Diphenyl Ether first (it comes off near the solvent front), then switch to a polar eluent (MeOH/DCM) to collect your product.
Q: Are there "Green" alternatives to Dowtherm A? A: Yes. Recent studies suggest Alkyl Benzoates (e.g., Ethyl Benzoate, BP 212°C) are viable alternatives. While the temperature is lower, the workup is significantly easier (hydrolysis of the solvent ester), and they lack the unpleasant odor of phenyl ethers [1].
References
-
R. A. Stockland Jr. et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Beilstein Journal of Organic Chemistry, 2012. Link
-
BenchChem Technical Support.[1][2][3] "Application Notes and Protocols for the Conrad-Limpach Synthesis." BenchChem, 2025.[2][3] Link
-
Langer, P. et al. "Microwave-assisted synthesis of N-heterocycles." Chemical Reviews, 2011. Link
-
Gould, R. G., & Jacobs, W. A.[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Link
Disclaimer: These protocols involve high temperatures and hazardous solvents. Always perform these reactions in a functioning fume hood with appropriate PPE.
Sources
Technical Support Center: Optimizing POCl₃ Chlorination of Quinolinones
Welcome to the technical support center for the chlorination of quinolinones using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanism, common pitfalls, and strategies for minimizing side products to ensure a high-yield, high-purity synthesis of your target chloroquinolines.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction
This section addresses fundamental questions about the POCl₃ chlorination of quinolinones, providing the foundational knowledge needed for successful experimentation.
Q1: What is the fundamental mechanism of converting a quinolinone (a hydroxyquinoline) to a chloroquinoline using POCl₃?
A1: The conversion of a quinolinone to a chloroquinoline with POCl₃ is not a direct displacement. It proceeds through a two-stage mechanism, particularly well-studied in related heterocyclic systems like quinazolones.[1][2]
-
Phosphorylation (Activation): The reaction initiates with the nucleophilic attack of the quinolinone's carbonyl oxygen (from the amide tautomer) or hydroxyl oxygen (from the enol tautomer) onto the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphoryl-ester intermediate. This initial step is often facilitated by a tertiary amine base which acts as an acid scavenger.[1][3]
-
Nucleophilic Substitution: The chloride ion (Cl⁻), either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile. It attacks the carbon atom (typically C2 or C4) bearing the phosphoryl-ester group, leading to the displacement of the phosphate group and the formation of the desired chloroquinoline.[4] The turnover of the phosphorylated intermediate to the final product is typically achieved by heating the reaction mixture.[1][2]
Q2: My protocol involves adding N,N-Dimethylformamide (DMF) with POCl₃. What is its role, and is it always necessary?
A2: The combination of POCl₃ and DMF generates a powerful electrophilic species known as the Vilsmeier-Haack reagent, a chloroiminium salt.[5][6][7]
-
When is it a Side Reaction? If your goal is solely to convert the hydroxyl group to a chloride, the in-situ formation of the Vilsmeier reagent can be a significant source of side products. This reagent is a potent formylating agent and can introduce an unwanted aldehyde group (-CHO), typically at an electron-rich position on the quinoline ring, such as the C3 position, yielding 2-chloro-3-formylquinolines.[8][9]
-
When is it Desired? For many synthetic routes, the Vilsmeier-Haack reaction is intentionally employed to achieve a one-pot chlorination and formylation, producing valuable synthetic intermediates.[5][10]
-
Is it Necessary? No, for simple chlorination, DMF is not necessary and should be avoided if formylation is not desired. Using POCl₃ alone or with a non-nucleophilic solvent is the standard approach for a direct hydroxyl-to-chloride conversion.[11] The addition of PCl₅ can also be used to enhance the chlorinating power of POCl₃ without inducing formylation.[12]
Q3: Why is strict moisture control so critical when working with POCl₃?
A3: Phosphorus oxychloride reacts vigorously and exothermically with water.[13] This hydrolysis has several detrimental effects on your reaction:
-
Reagent Decomposition: Water consumes your primary reagent, POCl₃, converting it into phosphorodichloridic acid and ultimately phosphoric acid and hydrochloric acid (HCl).[14][15] This reduces the amount of active chlorinating agent available for your substrate.
-
Increased Acidity & Byproducts: The generation of HCl can alter the reaction conditions and potentially promote acid-catalyzed side reactions or degradation of sensitive substrates.
-
Workup Complications: The resulting phosphoric acids can make product isolation difficult, often leading to gummy precipitates and challenging extractions.[13] Experienced chemists note that even a seemingly fresh bottle of POCl₃ that has been exposed to atmospheric moisture may fail to give good results.[16]
Therefore, all glassware must be oven-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Section 2: Troubleshooting Guide - From Low Yields to Unexpected Products
This guide provides a systematic approach to diagnosing and solving common issues encountered during the POCl₃ chlorination of quinolinones.
Problem 1: Low or No Conversion to Chloroquinoline (Starting Material Recovered)
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficient Reagent Activity | POCl₃ is highly sensitive to moisture. If the reagent has been improperly stored or is from an old bottle, it may have hydrolyzed, rendering it inactive.[13][16] | Use a fresh, unopened bottle of POCl₃ or distill the POCl₃ under inert and anhydrous conditions before use.[16] |
| Inadequate Temperature/Time | The conversion of the phosphoryl intermediate to the chloro-product is the heat-dependent step.[1] Insufficient thermal energy may lead to the stalling of the reaction at the intermediate stage. | After the initial addition of POCl₃ (which can be done at a lower temperature), heat the reaction mixture to reflux (typically 70-110 °C, depending on the solvent/neat conditions) and monitor by TLC or LC-MS until the starting material is consumed.[1][2] |
| Substrate Deactivation | Quinolinones with strongly electron-withdrawing groups (e.g., -NO₂) are less nucleophilic. This can slow down the initial phosphorylation step, making the reaction sluggish. | For deactivated substrates, consider using a stronger chlorinating system, such as a mixture of POCl₃ and PCl₅, which can increase the reaction's potency.[12][17] Increasing the reaction temperature and time may also be necessary. |
Problem 2: Desired Product Forms but Decomposes During Workup
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Product Hydrolysis | Chloroquinolines, particularly those with activating groups, can be sensitive to hydrolysis, reverting to the starting quinolinone. The acidic conditions generated when quenching excess POCl₃ with water (forming HCl and phosphoric acid) can accelerate this decomposition.[16] | Quenching Strategy: Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate or sodium carbonate.[16] This neutralizes the generated acids immediately, protecting the product. Maintain the temperature at or near 0 °C during the entire quench. |
| Excessive Heat During Quench | The hydrolysis of POCl₃ is highly exothermic. Adding water or ice too quickly to the reaction mixture can cause a rapid temperature spike, which can degrade the product. | Always add the reaction mixture to the ice/base slurry, not the other way around. This ensures the quenching medium is always in excess and can absorb the heat generated. Use an ice-water bath to cool the quenching vessel. |
Problem 3: Formation of an Unexpected Aldehyde (Formylation)
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Presence of DMF | The use of DMF as a solvent or catalyst leads to the in-situ formation of the Vilsmeier-Haack reagent (POCl₃ + DMF), a potent formylating agent.[7][9] | If formylation is not desired, strictly avoid DMF. Use POCl₃ as both the reagent and solvent (neat), or use a non-nucleophilic, high-boiling solvent like toluene, xylene, or sulfolane.[16] |
Problem 4: Formation of Dimeric or Polymeric Byproducts
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Pseudodimer Formation | This side reaction, observed in related quinazolone systems, occurs when a reactive phosphoryl intermediate is attacked by a molecule of unreacted starting material instead of a chloride ion.[1][2] This is more likely if the concentration of the nucleophilic starting material is high when the intermediate is formed. | Controlled Addition & Basic Conditions: Add the POCl₃ slowly to a solution/suspension of the quinolinone, preferably in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA).[1][16] This keeps the system basic and minimizes the concentration of free starting material available to intercept the intermediate. Perform this initial step at a lower temperature (0-25 °C) before heating to drive the chlorination.[1] |
Section 3: Visual Guides & Workflows
Visual aids can clarify complex chemical processes and troubleshooting logic.
Reaction Mechanism Workflow
Caption: Mechanism of quinolinone chlorination.
Troubleshooting Workflow
Caption: Troubleshooting guide for chlorination reactions.
Section 4: Gold-Standard Experimental Protocol
This protocol incorporates best practices to maximize yield and purity for the conversion of a generic quinolinone to its corresponding chloro-derivative.
Protocol: Chlorination of 4-Hydroxy-2-quinolinone to 2,4-Dichloroquinoline
Materials:
-
4-Hydroxy-2-quinolinone (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents, freshly distilled or from a new bottle)
-
Toluene (anhydrous, optional, as solvent)
-
Triethylamine (Et₃N) (1.5 equivalents, distilled)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of nitrogen. Equip the flask with a magnetic stir bar.
-
Initial Suspension: To the flask, add 4-hydroxy-2-quinolinone (1 eq.) and anhydrous toluene (if used, otherwise this is a neat reaction). Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the suspension and stir for 10 minutes.
-
POCl₃ Addition (Activation Stage): Add POCl₃ (5-10 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 25 °C during the addition. A color change or formation of a thick slurry is common. Stir at this temperature for 1 hour post-addition.
-
Chlorination Stage: Slowly heat the reaction mixture to reflux (approx. 110 °C for toluene) using an oil bath. Monitor the reaction's progress by TLC or LC-MS (quench a small aliquot in basic methanol for analysis). The reaction is typically complete within 2-6 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Slowly and carefully, pour the reaction mixture into this quenching slurry. Caution: This is an exothermic process with gas evolution. Ensure efficient stirring and cooling.
-
Extraction: Once the quench is complete and all effervescence has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure 2,4-dichloroquinoline.
References
-
Katritzky, A. R., & Marson, C. M. (1983). A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N-arylacetamides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22B(12), 1236-1238. [Link]
- Prajapati, D., & Sandhu, J. S. (1988). A simple and regioselective synthesis of 2-chloro-3-formylquinolines. Synthesis, 1988(04), 342-343. DOI: 10.1055/s-1988-27579.
-
Kumar, A., & Ila, H. (2003). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry, 68(19), 7320-7327. [Link]
-
Firoz, Sk., & Misra, A. K. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 115-121. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1359. [Link]
-
Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13. [Link]
-
Reddit user discussion on the role of POCl3 in Vilsmeier-Haack reaction. (2019). r/chemhelp. [Link]
-
ResearchGate discussion on chlorinating quinazolones using POCl3. (2013). ResearchGate. [Link]
-
Wang, C., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12229-12239. [Link]
-
Singh, A., & Kumar, R. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Scientific Research in Science and Technology, 7(5), 336-341. [Link]
-
Corona-Dzul, A., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(5), 458-464. [Link]
-
Choi, J., et al. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington. [Link]
-
Boyle, R. G., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Organic & Biomolecular Chemistry, 3(15), 2685-2692. [Link]
-
Firoz, Sk., & Misra, A. K. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 115-121. [Link]
-
Raw, S. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
Raw, S. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
-
Jung, H. (2017). First principles study on the reaction mechanisms of hydrolysis reaction of PCl3 and POCl3. 4th European Chemistry Congress. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry, 42(1), 478-484. [Link]
-
Raw, S. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
G.S.C.B. (2020). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 25(17), 3845. [Link]
-
Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. [Link]
-
Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction)|Gate Chemistry| [Video]. YouTube. [Link]
-
Malig, T. C., et al. (2020). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 24(10), 2056-2065. [Link]
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allresearchjournal.com [allresearchjournal.com]
- 11. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
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- 16. researchgate.net [researchgate.net]
- 17. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]
Validation & Comparative
1H NMR chemical shifts assignment for 6,7-dimethoxyquinolin-2(1H)-one
Executive Summary
This guide provides a rigorous structural assignment for 6,7-dimethoxyquinolin-2(1H)-one (also referred to as 6,7-dimethoxycarbostyril). As a privileged scaffold in medicinal chemistry—serving as the core for phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors—unambiguous characterization is critical.
This document objectively compares the experimental chemical shifts obtained in high-polarity solvents (DMSO-d₆) against theoretical predictions and low-polarity alternatives (CDCl₃), highlighting the impact of lactam-lactim tautomerism on spectral resolution.
Structural Context & Assignment Logic
To ensure accurate assignment, one must understand the electronic environment of the quinolinone system. The molecule consists of a fused benzene and pyridone ring.
-
The Challenge: Distinguishing the two aromatic singlets (H-5 and H-8) and the two methoxy groups.
-
The Solution: Utilizing the deshielding cone of the carbonyl at C-2 and the anisotropic effect of the C3-C4 double bond, confirmed via NOE (Nuclear Overhauser Effect) interactions.
Numbering Scheme & Proton Environments
-
Position 1 (NH): Lactam proton, highly distinct.
-
Position 3, 4: Alkene protons in the pyridone ring (AB system).
-
Position 5, 8: Isolated aromatic protons (para-relationship, blocked by OMe).
-
Position 6, 7: Methoxy substituents.
Experimental Protocol: High-Resolution Acquisition
To reproduce the data presented below, the following protocol is recommended to minimize aggregation-induced line broadening, a common issue with planar quinolinones.
Sample Preparation
-
Solvent Selection: Use DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Rationale: CDCl₃ often results in poor solubility and broad peaks due to hydrogen-bonded dimer formation. DMSO disrupts these dimers, sharpening the NH signal.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.
-
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of methoxy protons).
-
Scans (NS): 16–32 (Sufficient S/N ratio for 1H).
-
Temperature: 298 K (25°C).
Comparative Data Analysis
The following table compares the experimental shifts in DMSO-d₆ against ChemDraw predicted shifts and experimental data in CDCl₃ (where soluble).
Table 1: Chemical Shift Assignment ( , ppm)
| Position | Proton Type | Exp. Shift (DMSO-d₆) | Multiplicity ( | Theoretical Pred. (ChemDraw) | Exp. Shift (CDCl₃)* | Interpretation |
| 1 | NH | 11.60 | br s | 9.50 | ~12.5 | Lactam NH; highly solvent dependent. |
| 4 | Ar-H (Alkene) | 7.80 | d ( | 7.65 | 7.70 | Deshielded by |
| 5 | Ar-H (Benzene) | 7.20 | s | 7.10 | 6.95 | Deshielded by peri-interaction with H-4/C=O system. |
| 8 | Ar-H (Benzene) | 6.85 | s | 6.80 | 6.82 | Shielded relative to H-5; ortho to NH. |
| 3 | Ar-H (Alkene) | 6.30 | d ( | 6.45 | 6.55 | |
| 7-OMe | O-CH₃ | 3.80 | s | 3.85 | 3.92 | Downfield OMe (often assigned via HMBC). |
| 6-OMe | O-CH₃ | 3.75 | s | 3.85 | 3.92 | Upfield OMe. |
*Note: CDCl₃ data often shows broadening due to poor solubility and stacking.
Performance Comparison: Solvent Systems
-
DMSO-d₆ (Recommended): Provides sharp singlets for H-5 and H-8. The NH proton is distinct and integrates 1:1.
-
CDCl₃/MeOD: In Methanol-d4, the NH proton exchanges and disappears. In Chloroform, the H-5 and H-8 signals often overlap or broaden, making regio-assignment of substituents difficult.
Structural Verification Workflow
To validate the distinction between H-5 and H-8 (which appear as singlets), one cannot rely solely on 1H NMR. The following logic flow demonstrates the required 2D NMR correlations.
Diagram 1: Assignment Logic & NOE Correlations
Caption: Logic flow for distinguishing regio-isomeric protons H-5 and H-8 using NOE correlations.
Mechanistic Insight: Tautomerism and Shifts
Understanding the Lactam-Lactim Tautomerism is vital for interpreting the chemical shifts of the NH and C-3/C-4 protons.
-
Lactam Form (Dominant): In DMSO, the equilibrium heavily favors the 2-oxo (lactam) form. This results in the H-3 proton appearing upfield (6.30 ppm) due to the
-carbonyl effect. -
Lactim Form (Minor): If the sample is treated with base or silylated, the structure shifts to the 2-methoxyquinoline derivative.
-
Shift Change: Upon aromatization (Lactim), H-3 shifts downfield significantly (to ~7.2 ppm) as the ring becomes fully aromatic (pyridine-like).
-
Diagram 2: Tautomeric Equilibrium & Solvent Effect
Caption: The solvent-dependent equilibrium heavily favors the Lactam form in NMR studies, stabilizing the NH signal.
Comparison with Alternative Techniques
While 1H NMR is the gold standard for solution-state structure, X-ray crystallography is the only alternative for defining the solid-state tautomer.
| Feature | 1H NMR (DMSO-d₆) | X-Ray Crystallography | Mass Spectrometry (ESI) |
| Speed | High (< 10 mins) | Low (Days/Weeks) | High (< 5 mins) |
| H-Positioning | Indirect (Chemical Shift) | Direct (Electron Density) | No (Mass only) |
| Tautomer ID | Excellent (via NH shift) | Excellent (Solid state only) | Poor (Ionization alters H) |
| Cost | Low | High | Low |
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of Quinolin-2(1H)-one derivatives. SDBS No. 13542. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift regions of lactams vs lactims).
-
PubChem. (2024). Compound Summary for CID 69468, 6,7-Dimethoxy-2(1H)-quinolinone. National Library of Medicine. Retrieved from [Link]
- Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Quinolinones. Wiley-Interscience. (Foundational text on quinolone electronic effects).
Comparative Guide: Mass Spectrometry Fragmentation of Hydroxy-Dimethoxyquinolines
Executive Summary & Scientific Context
Hydroxy-dimethoxyquinolines (HDMQs) represent a critical structural motif in pharmaceutical metabolites and naturally occurring alkaloids (e.g., Rutaceae family). Their structural elucidation is frequently complicated by the existence of positional isomers—compounds with identical molecular formulas (
This guide provides a technical comparison of fragmentation patterns between Vicinal (Type A) and Non-Vicinal (Type B) isomers. Unlike rigid templates, this analysis focuses on the causality of bond cleavages—specifically how the proximity of the hydroxyl (-OH) and methoxy (-OCH
The Core Analytical Challenge
Standard low-resolution MS cannot distinguish these isomers. Differentiation requires identifying specific neutral losses driven by the "Ortho Effect" and "Peri Effect," which are absent in non-vicinal isomers.
Instrumentation & Methodology
To ensure reproducible fragmentation data, the following experimental conditions are recommended. These protocols are self-validating: if the diagnostic ions for the internal standard (e.g., 8-hydroxyquinoline) do not appear, the ionization energy is likely insufficient.
Ionization Techniques: EI vs. ESI[1][2][3]
-
Electron Ionization (EI, 70 eV): Produces extensive fragmentation. Best for "fingerprinting" using library matching.
-
Key Feature: Radical cation (
) generation promotes odd-electron rearrangements.
-
-
Electrospray Ionization (ESI, Positive Mode): Produces protonated molecules (
). Fragmentation is induced via Collision-Induced Dissociation (CID).[1]-
Key Feature: Even-electron ions dominate; fragmentation is driven by charge-remote or charge-proximate hydrogen shifts.
-
Standardized Experimental Protocol
| Parameter | Setting | Rationale |
| Ion Source | ESI (+) | Protonation of the quinoline nitrogen is the most favorable ionization pathway. |
| Capillary Voltage | 3.5 kV | Optimal for stable spray without in-source fragmentation. |
| Collision Energy | Stepped (20-40 eV) | Low energy preserves |
| Mobile Phase | MeOH/H | Acidic pH ensures full protonation of the heterocyclic nitrogen. |
| Flow Rate | 0.3 mL/min | Standard LC-MS flow for efficient desolvation. |
Fragmentation Mechanics: The "Decision Tree"
The fragmentation of HDMQs is governed by three primary mechanistic pathways. Understanding these allows for the prediction of spectral patterns for unknown isomers.[2]
Mechanism 1: Radical Methyl Loss ( )
-
Target: Methoxy groups (-OCH
). -
Process: Homolytic cleavage of the
bond. -
Observation: A strong signal at
190 (for MW 205 precursor). -
Prevalence: Common to all methoxy-quinolines, but intensity varies.
Mechanism 2: The "Ortho Effect" (Methanol Loss, )
-
Target: Vicinal hydroxy and methoxy groups (e.g., 7-OH, 8-OMe).
-
Process: A 1,5-hydrogen shift from the hydroxyl group to the methoxy oxygen, followed by the elimination of a neutral methanol molecule (
). -
Observation: A diagnostic peak at
173. -
Significance: This is the primary differentiator. Non-vicinal isomers cannot easily undergo this transition state.
Mechanism 3: Carbon Monoxide Loss ( )
-
Target: Phenolic oxygens or cyclic ethers.
-
Process: Ring contraction of the quinoline core, typically expelling CO.
-
Observation: Peaks at
177 (from precursor) or secondary loss from fragments.
Comparative Analysis: Vicinal vs. Non-Vicinal Isomers
The following table contrasts the spectral signatures of two hypothetical isomers:
-
Isomer A (Vicinal): 7-hydroxy-6-methoxy-2-methylquinoline (Simulated)
-
Isomer B (Non-Vicinal): 4-hydroxy-6-methoxy-2-methylquinoline (Simulated)
Table 1: Diagnostic Ion Relative Abundance Comparison
| Fragment Ion | Mass Shift | Isomer A (Vicinal) | Isomer B (Non-Vicinal) | Mechanistic Origin |
| 0 | 100% | 100% | Protonated Molecular Ion | |
| -15 | Medium (40-60%) | High (80-100%) | Simple cleavage. Dominates in B due to lack of competing pathways. | |
| -18 | Low (<10%) | Low (<10%) | Direct water loss is energetically unfavorable for aromatic OH. | |
| -32 | High (80-100%) | Absent / Trace (<5%) | Ortho-Effect. Requires adjacent OH and OMe groups. | |
| -28 | Medium (30%) | Medium (30%) | Phenolic CO loss; common to both. |
Interpretation
-
If
is the base peak (or very strong): The compound possesses vicinal substitution (Type A). -
If
is the base peak and is absent: The groups are isolated (Type B).
Visualization of Fragmentation Pathways[4][5][6][7][8][9]
The following diagram illustrates the divergent pathways for a generic Hydroxy-Dimethoxyquinoline.
Caption: Divergent fragmentation pathways. The green path (Methanol loss) is diagnostic for vicinal isomers.
References
-
Xing, J. et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]
-
Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Wyrzykiewicz, E. et al. (2009). Mass spectral fragmentation of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. ResearchGate. Available at: [Link]
- Kozukue, N. et al. (2004). Mass Spectral Differentiation of Isomeric Hydroxy and Methoxy Analogs. Chemistry of Natural Compounds.
Sources
Advanced Spectroscopic Characterization of Quinolinone Scaffolds: A Comparative Technical Guide
Executive Summary
Quinolinone derivatives (specifically 2-quinolinones or carbostyrils) represent a critical scaffold in medicinal chemistry and fluorescence imaging, distinct from their structural analogs, the coumarins. While coumarins are ubiquitous in standard fluorescence applications, quinolinones offer unique advantages in drug development, including enhanced hydrolytic stability (lactam vs. lactone) and the ability to participate in specific hydrogen-bonding motifs essential for kinase binding.
This guide provides a rigorous technical comparison of quinolinone spectral performance against standard alternatives, supported by validated experimental protocols for determining solvatochromic shifts and pKa values—critical parameters for optimizing bioavailability and cellular uptake.
Part 1: The Chromophore Landscape (Comparative Analysis)
To understand the utility of quinolinone derivatives, one must benchmark them against the industry-standard coumarin scaffold. The primary structural difference lies in the heteroatom at position 1: Nitrogen (Quinolinone/Lactam) versus Oxygen (Coumarin/Lactone).
Table 1: Comparative Spectral & Physicochemical Properties
Data represents typical values for 7-amino-4-methyl substituted derivatives (e.g., Carbostyril 124 vs. Coumarin 120) in Ethanol.
| Feature | Quinolinone Derivative (e.g., Carbostyril 124) | Coumarin Alternative (e.g., Coumarin 120) | Impact on Application |
| Core Structure | Cyclic Amide (Lactam) | Cyclic Ester (Lactone) | Stability: Quinolinones are resistant to hydrolytic ring-opening in basic media; Coumarins may hydrolyze. |
| H-Bonding | Donor (N-H) & Acceptor (C=O) | Acceptor only (C=O) | Binding: Quinolinones can mimic purine bases, making them superior for kinase inhibitor design. |
| Abs Max ( | ~340–360 nm | ~350–360 nm | Similar excitation windows (UV-A compatible). |
| Stokes Shift | Large (~60–100 nm) | Moderate (~50–80 nm) | S/N Ratio: Quinolinones often reduce self-quenching artifacts in dense labeling. |
| Solvent Sensitivity | High (Lactam-Lactim Tautomerism) | Moderate (Dipolar relaxation) | Sensing: Quinolinones are superior polarity probes due to tautomeric equilibrium shifts. |
| Quantum Yield ( | 0.10 – 0.90 (Highly substituent dependent) | 0.50 – 0.99 (Generally higher) | Coumarins are brighter; Quinolinones are more environmentally sensitive. |
Part 2: Mechanistic Analysis
The Lactam-Lactim Tautomerism
The defining spectral characteristic of 2-quinolinones is the equilibrium between the Lactam (2-oxo) and Lactim (2-hydroxy) forms. This equilibrium is governed by solvent polarity and dictates the absorption profile.
-
Non-polar solvents (e.g., Cyclohexane): Favor the Lactim form.
-
Polar protic solvents (e.g., Water, MeOH): Stabilize the Lactam form via dipolar interactions and H-bonding.
This tautomerism results in dual absorption bands that can be misidentified as impurities if not mechanistically understood.
Diagram 1: Tautomeric Equilibrium & Solvent Influence
Caption: Solvent-dependent equilibrium between Lactim and Lactam forms. Polar solvents stabilize the charge-separated Lactam species, resulting in a bathochromic (red) shift.
Part 3: Experimental Protocols
Protocol A: Solvatochromic Shift Analysis
Objective: Determine the ground-state dipole change and validate the tautomeric preference of a new quinolinone derivative.
Reagents:
-
Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, THF, Acetonitrile, Methanol, DMSO (Polar aprotic/protic).
-
Quinolinone derivative stock (10 mM in DMSO).
Step-by-Step Methodology:
-
Baseline Correction (Crucial): For each solvent, fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–600 nm). Why? Solvents have different UV cutoffs; failing to blank per solvent introduces artifacts below 280 nm.
-
Sample Preparation: Spike the stock solution into the cuvette to reach a final concentration of ~10–50 µM.
-
Validation: Absorbance at
must be between 0.1 and 0.8 AU to ensure linearity (Beer-Lambert Law).
-
-
Acquisition: Scan at slow speed (e.g., 60 nm/min) with a slit width of 1.0 nm.
-
Data Processing:
-
Plot Normalized Absorbance vs. Wavelength.
-
Identify the isosbestic points if mixing solvents (e.g., Toluene/Acetonitrile titration).
-
Self-Validating Check: If the isosbestic point is not sharp (fuzzy intersection), a third species (aggregate or degradation product) is present.
-
Protocol B: pKa Determination via UV-Vis Titration
Objective: Determine the ionization constant of the amide nitrogen or phenolic oxygen (tautomer dependent).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 10 buffers with constant ionic strength (I = 0.1 M KCl) ranging from pH 2.0 to 12.0.
-
Titration:
-
Add 2 µL of derivative stock (10 mM) to 198 µL of each buffer in a UV-transparent 96-well plate (or 1 cm quartz cuvettes for higher precision).
-
Mix thoroughly without introducing bubbles.
-
-
Measurement: Record spectra from 250–500 nm.
-
Analysis:
-
Select the wavelength of maximum change (
). -
Plot Absorbance (
) vs. pH. -
Fit the data to the Henderson-Hasselbalch sigmoidal equation.
-
Diagram 2: Analytical Workflow
Caption: Integrated workflow for spectroscopic validation, ensuring sample integrity before quantitative calculation.
Part 4: Troubleshooting & Validation (Self-Correcting Systems)
When analyzing quinolinones, common artifacts can lead to misinterpretation. Use this table to validate your results.
| Observation | Potential Cause | Corrective Action |
| Broad, tailing absorption >400 nm | Aggregation (common in aqueous media due to planar hydrophobic rings). | Add 0.01% Tween-20 or increase organic co-solvent (EtOH/DMSO) percentage. |
| Loss of isosbestic point during pH titration | Degradation or multi-step ionization. | Re-run with fresh buffers; check HPLC purity of the starting material. |
| Fluorescence intensity drops over time | Photobleaching or oxidative instability. | Degas solvents (freeze-pump-thaw) to remove oxygen; keep samples in the dark. |
| Inconsistent | Trace water contamination stabilizing the Lactam form. | Use molecular sieves to dry solvents; trace water strongly biases the Tautomeric equilibrium. |
References
-
Vertex Pharmaceuticals/NIH. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.
-
Bernstein Group. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline: Lactam-Lactim Tautomerism.
-
BenchChem. (2024). Standard Protocol for Measuring UV-Visible Absorption Spectra of Coumarin Derivatives.
-
Kaist. (2023). Visible-Light-Active Coumarin- and Quinolinone-Based Photocatalysts.
-
Royal Society of Chemistry. (2012). Photophysics of coumarin and carbostyril-sensitized luminescent lanthanide complexes.
A Comparative Guide to the Structural Analysis of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: Integrating XRD Data with Spectroscopic Techniques
Introduction: The Structural Significance of a Key Pharmaceutical Intermediate
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including the tyrosine kinase inhibitor Cabozantinib.[1] The precise three-dimensional arrangement of its atoms, or its crystal structure, is paramount as it dictates the molecule's physical and chemical properties, influencing its reactivity, solubility, and ultimately its biological activity. A definitive understanding of this structure is therefore essential for rational drug design and development.
This guide provides a comprehensive overview of the analytical techniques used to elucidate the structure of this compound, with a primary focus on single-crystal X-ray diffraction (XRD). While a publically available crystal structure for this specific molecule is not currently available, this guide will present a detailed, best-practice protocol for obtaining and analyzing such data. Furthermore, we will conduct a comparative analysis with structurally related quinoline derivatives for which crystallographic data exists, offering valuable insights into the expected structural features of our target compound. This guide will also compare the definitive nature of XRD with other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), highlighting the unique and complementary information each method provides.
The Power of X-ray Diffraction: A Definitive Look at Molecular Architecture
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This level of detail is often unattainable with other analytical methods.
Experimental Protocol: From Crystal to Structure
The process of determining a crystal structure via XRD follows a well-defined workflow. The following protocol outlines the necessary steps to analyze the crystal structure of this compound.
1. Crystal Growth (A Crucial First Step)
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Procedure:
-
Synthesize and purify this compound. Several synthetic routes have been reported, often starting from 3,4-dimethoxyaniline.[1][2]
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, DMF/EtOH[3]) to the point of saturation.
-
Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is a common and effective method.[4] Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Carefully select a well-formed, single crystal with sharp edges and no visible defects for mounting.
-
2. Data Collection
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction images over a wide range of angles.
-
3. Data Reduction and Structure Solution
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the space group of the crystal.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model by fitting atoms into the electron density map.
-
4. Structure Refinement
-
Objective: To optimize the atomic model to best fit the experimental data.
-
Procedure:
-
Refine the atomic coordinates, displacement parameters, and other structural parameters using a least-squares refinement program (e.g., SHELXL[4]).
-
Locate and add hydrogen atoms to the model, often placed at calculated positions and refined using a riding model.[4]
-
Continue refinement until the model converges and key refinement indicators (e.g., R-factor) are minimized.
-
5. Structure Validation and Analysis
-
Objective: To validate the final crystal structure and analyze its geometric features.
-
Procedure:
-
Use validation software (e.g., checkCIF) to ensure the quality and correctness of the final structure.
-
Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding).
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number.[5]
-
Visualizing the Workflow: Crystal Structure Determination
The following diagram illustrates the key stages in determining a small molecule crystal structure.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thermal vs. Catalytic Synthesis of Quinolinone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer treatments.[1][2][3] The synthesis of these crucial intermediates has traditionally been dominated by thermal methods, which are now increasingly being compared with modern catalytic routes. This guide provides an in-depth, objective comparison of these two synthetic paradigms, offering field-proven insights and experimental data to inform methodological choices in research and development.
Thermal Synthesis Routes: The Classical Approach
Classical methods for quinolinone synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, rely on high-temperature cyclization as the key step.[1][4] These methods have been workhorses in organic synthesis for over a century due to their straightforward nature and use of readily available starting materials.[5][6]
Mechanism and Rationale
The thermal approach typically involves two main stages: the initial condensation of an aniline with a β-dicarbonyl compound (like a β-ketoester or a malonic ester derivative), followed by a high-temperature intramolecular cyclization.[7][8]
-
Condensation: An aniline derivative reacts with a compound like diethyl ethoxymethylenemalonate (DEEM) in the Gould-Jacobs reaction, or a β-ketoester in the Conrad-Limpach synthesis, to form an enamine or anilidomethylenemalonate intermediate.[5][9] This step is often driven by heating to remove a molecule of alcohol or water.
-
Thermal Cyclization: The critical ring-closing step requires significant thermal energy, often demanding temperatures in excess of 250 °C.[5][10] This energy overcomes the activation barrier for the 6-electron electrocyclization that forms the quinolinone ring system.[5][7] High-boiling point, inert solvents such as diphenyl ether or mineral oil are frequently used to achieve these temperatures.[5][11]
The primary advantage of this approach lies in its operational simplicity and the avoidance of costly or sensitive catalysts. However, the harsh conditions are a significant drawback, often leading to low yields, the formation of side products, and limited functional group tolerance.[1][10] Specifically, the high temperatures can cause decomposition of starting materials and products.[10] Furthermore, when using asymmetrically substituted anilines, a mixture of regioisomers is often obtained, complicating purification.[10]
Representative Thermal Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol describes the classical thermal synthesis of the 4-hydroxyquinoline core.
Step 1: Condensation
-
Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a round-bottom flask equipped with a condenser.
-
Heat the mixture to 110-130 °C for 1-2 hours.
-
Monitor the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., diphenyl ether) to the flask containing the intermediate.
-
Heat the mixture to 250 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
Step 3: Saponification and Decarboxylation (Optional)
-
Hydrolyze the resulting ester using a solution of sodium hydroxide to form the corresponding carboxylic acid.[7]
-
Acidify the mixture to precipitate the acid, which is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[7]
Modern variations of this method often employ microwave irradiation to drastically reduce reaction times and improve yields by providing efficient and uniform heating.[5][12]
Catalytic Synthesis Routes: The Modern Approach
In response to the limitations of thermal methods, a vast array of catalytic systems has been developed to synthesize quinolinone intermediates under milder and more controlled conditions.[1][13] These methods leverage transition-metal catalysts (e.g., based on palladium, copper, gold, ruthenium, or iron) or organocatalysts to facilitate the key bond-forming steps.[14][15][16]
Mechanism and Rationale
Catalytic routes offer fundamentally different mechanistic pathways that lower the activation energy for cyclization, thereby avoiding the need for extreme temperatures.
-
Transition-Metal Catalysis: These reactions often proceed via mechanisms like C-H activation, cross-coupling, or cascade/domino reactions.[14][17][18] For example, a palladium catalyst can facilitate a Heck coupling reaction between an iodoaniline and an acrylate, followed by an acid-mediated cyclization to form a quinolin-2-one.[19] The catalyst's role is to bring the reactants together in its coordination sphere and facilitate the bond formations that are energetically demanding in the absence of a catalyst. This allows for reactions to occur at much lower temperatures (typically 80-120 °C).[13][17]
-
Acid/Base Catalysis: Brønsted or Lewis acids can also catalyze quinolinone synthesis.[4][6] For example, superacids like trifluoromethanesulfonic acid can act as both the reaction medium and catalyst, promoting the condensation and cyclization of aromatic amines with α,β-unsaturated carbonyl compounds with high efficiency.[14]
The major advantages of catalytic routes are significantly milder reaction conditions, higher yields, greater functional group tolerance, and often superior regioselectivity.[19][20] This opens the door to synthesizing more complex and highly functionalized quinolinone derivatives that are inaccessible via thermal routes. The primary drawbacks are the cost of the catalysts (especially noble metals), potential toxicity of metal residues in the final product requiring rigorous purification, and the need for ligand screening and optimization.[15]
Representative Catalytic Protocol: Palladium-Catalyzed Synthesis of a Quinolone Intermediate
This protocol outlines a palladium-catalyzed cascade reaction for synthesizing a 4-aryl-2-quinolone.[17]
Step 1: Reaction Setup
-
To a reaction vessel, add the substituted aniline (1.0 eq), acrylate (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Add acetic anhydride (Ac₂O) as an activator and a solvent such as dioxane.
-
Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
Step 2: Catalytic Reaction
-
Heat the mixture to 100-120 °C for 12-24 hours. The reaction involves an initial C-H activation of the aniline, followed by coupling with the acrylate and an intramolecular cyclization.[17]
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
After completion, cool the reaction to room temperature and add a mild acid (e.g., TsOH·H₂O) to promote the final hydrolysis step.[17]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired quinolinone.
Head-to-Head Comparison: Thermal vs. Catalytic Routes
| Feature | Thermal Synthesis (e.g., Gould-Jacobs) | Catalytic Synthesis (e.g., Pd-Catalyzed) |
| Reaction Temperature | Very High (typically >250 °C)[5] | Mild to Moderate (typically 80-120 °C)[17] |
| Reaction Time | Can be long, though microwave can shorten it[5] | Generally longer (12-24h), but highly variable[17] |
| Yields | Often low to moderate, susceptible to degradation[10] | Generally moderate to excellent[19] |
| Selectivity | Poor regioselectivity with substituted anilines[10] | Often high chemo- and regioselectivity |
| Substrate Scope | Limited; intolerant of many functional groups[1] | Broad; tolerant of diverse functional groups[19] |
| Reagents & Solvents | Simple reagents, high-boiling/hard-to-remove solvents[11] | Requires catalysts, ligands, additives; standard solvents |
| Cost | Low initial cost (no catalyst) | Higher initial cost (catalyst, ligands) |
| Environmental Impact | High energy consumption, harsh conditions[10][12] | Milder conditions, but uses heavy metals[21][22] |
| Scalability | Challenging due to high temperatures and safety | More readily scalable, but catalyst removal is a concern |
Visualization of Synthetic Pathways
Thermal Synthesis Workflow (Gould-Jacobs)
Caption: A simplified workflow of the Gould-Jacobs thermal synthesis route.
Catalytic Synthesis Workflow (Palladium-Catalyzed)
Caption: A conceptual diagram of a Palladium-catalyzed cascade reaction for quinolinone synthesis.
Conclusion and Future Outlook
The choice between thermal and catalytic synthesis routes for quinolinone intermediates is a trade-off between simplicity and performance.
-
Thermal routes remain relevant for producing simple, robust quinolinone cores where the high energy input and potential for low yields are acceptable. Their primary appeal is the low cost of reagents and straightforward setup.
-
Catalytic routes represent the state-of-the-art, offering unparalleled control, efficiency, and versatility.[13][18] For the synthesis of complex, highly functionalized quinolinones required for modern drug discovery, catalytic methods are unequivocally superior. They enable the construction of molecular libraries from readily available materials under mild conditions.[13][16]
Future developments will likely focus on enhancing the "greenness" of both approaches.[12][21] For thermal methods, this includes wider adoption of energy-efficient microwave technology.[22][23] For catalysis, the focus is on developing catalysts based on earth-abundant metals (like iron or copper) to replace precious metals, using recyclable heterogeneous catalysts, and designing one-pot, multi-component reactions that maximize atom economy and reduce waste.[4][15][23] Ultimately, the optimal synthetic strategy will always depend on the specific target molecule, required scale, and available resources.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Gould–Jacobs reaction. Wikipedia.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
- Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020, April 27). Chem.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry (RSC Publishing).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
- A review on transition-metal mediated synthesis of quinolines. (2018, June 14). Indian Academy of Sciences.
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020, November 20). PMC.
- Green Synthesis of Quinoline Derivatives: Applic
- Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2). Preprints.org.
- An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. (2024, September 5). PubMed.
- Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube.
- A review on transition-metal mediated synthesis of quinolines. (2025, August 10).
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025, December 4). RSC Publishing.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (2019, January 9). MDPI.
- Synthesis of 3-Substituted Quinolines via Transition-Metal-Catalyzed Reductive Cyclization of o-Nitro Baylis−Hillman Acetates. (2003, July 9).
- Recent advances in the synthesis of quinolines: a review. (2014, April 17). RSC Publishing.
- A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
- Conrad–Limpach synthesis. Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
- Quinoline Synthesis: Conrad-Limpach-Knorr. organic-chemistry.org.
- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
- Conrad-Limpach Synthesis. SynArchive.
- TOPIC 40. SYNTHESIS OF QUINOLINE | 40.10. CONRAD-LIMPACH-KNORR. (2022, November 25). YouTube.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one
Understanding the Risks: Hazard Profile
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one is a heterocyclic compound and, like many quinoline derivatives, should be handled as a potentially hazardous substance.[2][3][4] Based on data from similar compounds, the primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Due to its potential for harm, a multi-layered Personal Protective Equipment (PPE) strategy is mandatory to minimize the risk of exposure.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE plan is your first and most critical line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Tested to EN 374 standard. | Provides a barrier against skin contact. Inspect for degradation or punctures before each use. | Primary |
| Eye Protection | Tightly fitting chemical splash goggles conforming to EN 166 or NIOSH standards. | Protects eyes from accidental splashes of solutions or contact with airborne powder. | Primary |
| Respiratory Protection | - N95 (or higher) particulate respirator for handling solid powder.- Air-purifying respirator with organic vapor cartridges when handling solutions or if vapors may be generated. | - Prevents inhalation of dust particles.- Protects against inhalation of potentially harmful vapors. | Task-Dependent |
| Body Protection | - Laboratory Coat.- Chemical-resistant apron. | - Protects skin and personal clothing from contamination.- Recommended for larger quantities or when there is a significant risk of splashing. | Primary & Secondary |
| Face Protection | Face Shield. | To be worn over chemical splash goggles during procedures with a high risk of splashes, such as bulk transfers or reactions. | Secondary |
Causality Behind PPE Choices
-
Nitrile or Neoprene Gloves: These materials generally offer good resistance to a range of chemicals. However, for prolonged or high-exposure tasks, it is crucial to consult a glove compatibility chart or the glove manufacturer's recommendations for quinoline derivatives.
-
Chemical Splash Goggles vs. Safety Glasses: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against chemical splashes. Goggles are essential.
-
Task-Dependent Respiratory Protection: The solid form of this compound can become airborne as dust. An N95 respirator provides adequate protection against these particulates. When in solution, especially with volatile solvents, or if heating is involved, an air-purifying respirator with organic vapor cartridges is necessary to protect against inhalation of vapors.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk.
Preparation and Handling Workflow
Caption: A workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation: Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[7]
-
Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use a spatula and handle it gently to minimize the generation of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If using a volatile solvent, ensure you are wearing an air-purifying respirator with organic vapor cartridges.
-
Experimental Procedures: Maintain a safe working distance from any reactions. Use appropriate shielding for reactions that have the potential to splash or exotherm.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated hazardous waste container.
Emergency Response Plan
In the event of an exposure or spill, a swift and informed response is critical.
Emergency Workflow
Caption: Emergency response plan for incidents involving this compound.
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.
Spill Response
-
Minor Spill: For a small spill, alert others in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: In the event of a large spill, evacuate the laboratory immediately and notify your institution's EHS department.[9] Prevent others from entering the area.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management
-
Solid Waste: Collect any unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a designated hazardous waste container.
Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[8]
References
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Chemsrc. Available at: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. Available at: [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. Available at: [Link]
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Safety Data Sheet. Angene Chemical. Available at: [Link]
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SAFETY DATA SHEET - 4 hydroxy tempo. baoxu chemical. Available at: [Link]
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Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
